Product packaging for 2-(4-Chlorobenzoyl)pyridine(Cat. No.:CAS No. 190850-37-4)

2-(4-Chlorobenzoyl)pyridine

Cat. No.: B127602
CAS No.: 190850-37-4
M. Wt: 217.65 g/mol
InChI Key: KHXSJSBQIWAIEG-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C12H8ClNO and its molecular weight is 217.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31646. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8ClNO B127602 2-(4-Chlorobenzoyl)pyridine CAS No. 190850-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-pyridin-2-ylmethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KHXSJSBQIWAIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50212530
Record name (4-Chlorophenyl) 2-pyridyl ketone
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Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6318-51-0
Record name (4-Chlorophenyl)-2-pyridinylmethanone
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Record name 2-(4-Chlorobenzoyl)pyridine
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Record name (4-Chlorophenyl) 2-pyridyl ketone
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Record name (4-chlorophenyl) 2-pyridyl ketone
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Record name 2-(4-CHLOROBENZOYL)PYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Chlorobenzoyl)pyridine, a heterocyclic ketone of interest in medicinal chemistry and materials science. This document details the compound's structural and physicochemical characteristics, provides experimental protocols for its synthesis and analysis, and explores its potential biological activities based on existing literature on related compounds. The information is presented to support researchers, scientists, and drug development professionals in their work with this molecule.

Compound Identification and Chemical Properties

This compound, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is a polar organic compound featuring a pyridine ring linked to a 4-chlorophenyl group via a carbonyl bridge.[1] Its chemical structure combines the aromaticity and hydrogen-bonding acceptor capability of the pyridine nitrogen with the electronic properties of the chlorobenzoyl moiety.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (4-chlorophenyl)(pyridin-2-yl)methanone[1]
Synonyms 2-(p-Chlorobenzoyl)pyridine, 4-Chlorophenyl 2-pyridyl ketone, Carbinoxamine Related Compound A[2]
CAS Number 6318-51-0[1]
Molecular Formula C₁₂H₈ClNO[1]
Molecular Weight 217.65 g/mol [1]
Canonical SMILES C1=CC(=CC=C1C(=O)C2=CC=CC=N2)Cl[1]
InChI Key KHXSJSBQIWAIEG-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical state of this compound is a white to light yellow crystalline powder. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Melting Point 62-66 °C
Boiling Point 160 °C at 0.6 mmHg
Solubility Soluble in methanol.
Appearance White to light yellow powder to crystal.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectral Data for this compound

TechniqueKey Features
¹H NMR Spectra available, though specific chemical shift assignments require further analysis.[1]
¹³C NMR Spectra available, though specific chemical shift assignments require further analysis.[1]
Infrared (IR) Expected characteristic peaks include C=O stretching (around 1660-1700 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and aromatic C-H and C=C stretching.[1]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ is expected at m/z 217/219 due to the chlorine isotope pattern. Common fragmentation patterns would involve cleavage at the carbonyl group, potentially yielding fragments corresponding to the chlorobenzoyl cation (m/z 139/141) and the pyridyl cation (m/z 78).[1]

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

A common method for the synthesis of aryl ketones like this compound is the Friedel-Crafts acylation.

Objective: To synthesize this compound from 2-bromopyridine and 4-chlorobenzoyl chloride.

Materials:

  • 2-Bromopyridine

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 4-Chlorobenzoyl chloride

  • Anhydrous dichloromethane

  • Aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add anhydrous diethyl ether or THF to cover the magnesium. Dissolve 2-bromopyridine in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the 2-bromopyridine solution to the magnesium to initiate the reaction. Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-pyridylmagnesium bromide).

  • Friedel-Crafts Acylation: In a separate flame-dried round-bottom flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane and cool the mixture in an ice bath. To this suspension, add 4-chlorobenzoyl chloride dropwise with stirring.

  • Reaction: To the cooled acylating mixture, add the prepared Grignard reagent dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of a cold dilute HCl solution. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification: Recrystallization

Objective: To purify the crude this compound.

Materials:

  • Crude this compound

  • Ethanol or a mixture of hexane and ethyl acetate

  • Erlenmeyer flask, hot plate, filter paper.

Procedure:

  • Solvent Selection: Based on the polarity of the molecule, a suitable solvent for recrystallization would be ethanol or a mixed solvent system like hexane/ethyl acetate. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited in the public domain, the structural motifs present in the molecule, namely the pyridine and chlorobenzoyl groups, are found in numerous compounds with significant pharmacological properties.

  • Anticancer Potential: Pyridine derivatives are integral to many anticancer drugs. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some pyridine-containing compounds have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) signaling, which is vital for angiogenesis. The chlorophenyl group is also a common feature in molecules with cytotoxic activity against various cancer cell lines. A structurally related compound, 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride, has demonstrated cytotoxicity against human colon cancer cells by activating apoptotic pathways involving caspases and p53.[3]

  • Antimicrobial Activity: Both pyridine and benzoyl derivatives have been investigated for their antimicrobial properties. The pyridine ring can interact with bacterial enzymes and disrupt cellular processes. The presence of a halogen, such as chlorine, on the phenyl ring can enhance the antimicrobial potency of a compound. The potential mechanism of action could involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.

  • Enzyme Inhibition: The benzoylpyridine scaffold is a versatile platform for designing enzyme inhibitors. The carbonyl group can act as a hydrogen bond acceptor, and the aromatic rings can engage in various interactions within the active site of an enzyme. Substituted benzoyl derivatives have been shown to inhibit enzymes like α-glucosidase and α-amylase.[4]

  • Receptor Binding: Pyridine-containing compounds have been shown to bind to a variety of receptors, including adenosine receptors and cannabinoid receptors.[5][6] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the ligand.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and preliminary biological screening of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_screening Biological Screening start Starting Materials (2-Bromopyridine, 4-Chlorobenzoyl chloride) grignard Grignard Reagent Formation start->grignard acylation Friedel-Crafts Acylation grignard->acylation crude Crude Product acylation->crude recryst Recrystallization crude->recryst pure Pure this compound recryst->pure analysis Structural Analysis (NMR, IR, MS) pure->analysis cytotoxicity Cytotoxicity Assay (e.g., MTT on cancer cells) pure->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC determination) pure->antimicrobial enzyme Enzyme Inhibition Assay (e.g., against a target enzyme) pure->enzyme

Caption: Workflow for synthesis and biological evaluation.

Conclusion

This compound is a well-defined chemical entity with established physical and chemical properties. Its synthesis is achievable through standard organic chemistry reactions like the Friedel-Crafts acylation. While specific data on its biological activity is sparse, its structural components suggest potential as a scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a foundational resource for researchers to further explore the potential of this and related compounds. Future work should focus on the systematic evaluation of its biological activity to identify specific molecular targets and elucidate its mechanism of action.

References

An In-depth Technical Guide to 2-(4-Chlorobenzoyl)pyridine (CAS Number: 6318-51-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Chlorobenzoyl)pyridine, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and biological activities, presenting the information in a clear and accessible format for laboratory and development use.

Physicochemical and Spectroscopic Data

This compound, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is a solid, white to light yellow crystalline powder.[1][2] Its core chemical structure consists of a pyridine ring bonded to a carbonyl group, which is in turn attached to a 4-chlorophenyl group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 6318-51-0[1][3][4]
Molecular Formula C₁₂H₈ClNO[1][3][4]
Molecular Weight 217.65 g/mol [1][3][4]
Appearance White to light yellow powder/crystal[1][2]
Melting Point 62-66 °C[1][2]
Boiling Point 160 °C at 0.6 mmHg[1][5]
Purity ≥ 97% (GC)[1][2]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectroscopic information is provided in Table 2.

Spectrum TypeDescriptionSource
¹H NMR Data availablePubChem[4]
¹³C NMR Data availablePubChem[4]
Mass Spectrometry GC-MS data availablePubChem[4]
IR Spectroscopy FTIR data availablePubChem[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. The most common and well-documented method is the oxidation of the corresponding benzylpyridine precursor.

Synthesis via Oxidation of 2-(p-Chlorobenzyl)pyridine

This two-step process involves the oxidation of 2-(p-chlorobenzyl)pyridine to form the ketone, this compound.[3][6][7] This intermediate can then be used for further reactions, such as reduction to the corresponding alcohol, 4-Chlorophenyl-2-pyridinylmethanol.[3][6][7]

Experimental Protocol:

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine to this compound

  • Materials: 2-(p-chlorobenzyl)pyridine, potassium permanganate (KMnO₄), water, methanol, ethyl acetate, petroleum ether.[7]

  • Procedure:

    • In a reaction vessel, combine 25g of 2-(p-chlorobenzyl)pyridine with 100ml of water.[3][7]

    • Heat the mixture to 85°C while stirring.[3][7]

    • Gradually add 30g of potassium permanganate in portions, ensuring the reaction temperature does not exceed 95°C.[3][7]

    • Maintain the reaction mixture at 85-95°C for 4 hours.[3][7]

    • After the reaction is complete, quench the excess potassium permanganate by adding 1ml of methanol and stirring for 10 minutes.[7]

    • Cool the mixture to 60°C and add 75ml of ethyl acetate.[3][7]

    • Continue to cool to 30°C and filter the mixture. Wash the filter cake with 50ml of ethyl acetate.[3][7]

    • Separate the organic layer from the filtrate and extract the aqueous layer with an additional 50ml of ethyl acetate.[3][7]

    • Combine all organic layers and concentrate under reduced pressure.[7]

    • To the residue, add 100ml of petroleum ether, heat until the solid dissolves, and then cool to 0-5°C to induce crystallization.[7]

    • Allow the product to crystallize for 2 hours, then filter the solid, wash the filter cake with 25ml of petroleum ether, and dry at 50°C to yield (4-chlorophenyl)(pyridin-2-yl)methanone [this compound].[7]

Synthesis_Oxidation start 2-(p-Chlorobenzyl)pyridine reagent KMnO4, H2O 85-95°C, 4h start->reagent product This compound reagent->product caption Synthesis of this compound via Oxidation.

Synthesis of this compound via Oxidation.
Alternative Synthesis: Friedel-Crafts Acylation

An alternative method for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[8] This involves the reaction of chlorobenzene with 2-pyridine formyl chloride hydrochloride in the presence of a Lewis acid catalyst like aluminum trichloride.[8]

Experimental Protocol Outline:

  • Reactants: 2-Pyridine formyl chloride hydrochloride, chlorobenzene.[8]

  • Catalyst: Aluminum trichloride (AlCl₃).[8]

  • Procedure:

    • The reaction is initiated by adding chlorobenzene and aluminum trichloride to 2-pyridine formyl chloride hydrochloride.[8]

    • The reaction mixture is stirred, likely at a controlled temperature, to facilitate the acylation.

    • Workup involves quenching the reaction, typically with an acidic aqueous solution, followed by neutralization.[8]

    • The product, 1-(4-chlorophenyl)-1-(2-pyridyl)methanone [this compound], is then isolated and purified, for example, by recrystallization from a suitable solvent like n-hexane.[8]

Synthesis_Friedel_Crafts start1 2-Pyridine formyl chloride hydrochloride catalyst AlCl3 start1->catalyst start2 Chlorobenzene start2->catalyst product This compound catalyst->product caption Friedel-Crafts Acylation for this compound Synthesis.

Friedel-Crafts Acylation for this compound Synthesis.

Biological Activity and Applications

This compound and its derivatives have garnered significant interest in medicinal chemistry due to their potential biological activities. The presence of the pyridine and chlorophenyl moieties appears to be a key contributor to their pharmacological effects.[9]

Anticancer Activity

Derivatives of the pyridine scaffold have demonstrated a broad spectrum of anticancer action.[10] For instance, certain isothiazolo[5,4-b]pyridine derivatives have shown anticancer activity at the GI50 level of approximately 20 mM/L.[10] Furthermore, a series of 2-phenol-4-aryl-6-chlorophenyl pyridine compounds have been identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication in cancer cells.[11]

A study on 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride, a derivative of this compound, demonstrated cytotoxicity against human colon cancer cells (HCT-116).[12] The mechanism of action was suggested to involve the induction of apoptosis.[12]

Apoptosis_Pathway compound This compound Derivative cell Cancer Cell compound->cell caspase9 Activation of Caspase-9 cell->caspase9 caspase3 Activation of Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis caption Proposed Apoptotic Pathway.

Proposed Apoptotic Pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Culture: Cancer cell lines (e.g., HCT-116) are cultured in appropriate media and seeded in 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., derivatives of this compound) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for its reduction by metabolically active cells to formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory 50 (GI₅₀) is calculated to determine the potency of the compound.

Antimicrobial Activity

The structural motifs present in this compound are also found in compounds with significant antimicrobial properties.[9] Various pyridine derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13] For example, a study on N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine, which shares the chlorobenzyl moiety, demonstrated antifungal activity.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under conditions suitable for the growth of the microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that shows no visible microbial growth.[9]

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed.[4] It can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the development of new therapeutic agents, particularly in the fields of oncology and microbiology. This technical guide has provided a comprehensive overview of its properties, synthesis, and biological activities, offering valuable information for researchers and developers in these areas. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

An In-depth Technical Guide on the Structure Elucidation of (4-chlorophenyl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of (4-chlorophenyl)(pyridin-2-yl)methanone. The document details the expected spectroscopic signatures based on analogous compounds and outlines the experimental protocols necessary for its synthesis and characterization.

Chemical Structure and Properties

(4-chlorophenyl)(pyridin-2-yl)methanone is a ketone featuring a pyridin-2-yl group and a 4-chlorophenyl group attached to a central carbonyl carbon.

Table 1: Physicochemical Properties of (4-chlorophenyl)(pyridin-2-yl)methanone

PropertyValueReference
CAS Number 6318-51-0[1][2][3]
Molecular Formula C₁₂H₈ClNO[1][2][3]
Molecular Weight 217.65 g/mol [1][2]
Appearance White to slightly pale yellow crystal/powder
Melting Point 62.0 to 66.0 °C[2]
Boiling Point 160 °C at 0.6 mmHg[2]
SMILES O=C(c1ccc(Cl)cc1)c2ccccn2[1]

Synthesis

The primary synthetic route to (4-chlorophenyl)(pyridin-2-yl)methanone involves the oxidation of 2-(4-chlorobenzyl)pyridine. This ketone is often synthesized as an intermediate for the production of its corresponding alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol, which has applications in pharmaceutical synthesis.

Synthesis cluster_start Starting Material cluster_reagent Reagents cluster_conditions Conditions cluster_product Product 2-(4-chlorobenzyl)pyridine 2-(4-chlorobenzyl)pyridine Product (4-chlorophenyl)(pyridin-2-yl)methanone 2-(4-chlorobenzyl)pyridine->Product Oxidation KMnO4 Potassium permanganate (KMnO₄) Water Water (H₂O) Heat 85-95 °C

Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone.

Spectroscopic Data for Structure Elucidation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on both the pyridine and the chlorophenyl rings.

Table 2: Predicted ¹H NMR Spectral Data for (4-chlorophenyl)(pyridin-2-yl)methanone

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.7Doublet1HH6' (Pyridine)
~8.0Triplet1HH4' (Pyridine)
~7.9Doublet1HH3' (Pyridine)
~7.8Doublet2HH2, H6 (Chlorophenyl)
~7.5Doublet2HH3, H5 (Chlorophenyl)
~7.4Triplet1HH5' (Pyridine)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to have the most downfield chemical shift.

Table 3: Predicted ¹³C NMR Spectral Data for (4-chlorophenyl)(pyridin-2-yl)methanone

Chemical Shift (δ, ppm)Assignment
~195C=O (Carbonyl)
~156C2' (Pyridine)
~150C6' (Pyridine)
~138C1 (Chlorophenyl)
~137C4' (Pyridine)
~135C4 (Chlorophenyl)
~131C2, C6 (Chlorophenyl)
~129C3, C5 (Chlorophenyl)
~127C3' (Pyridine)
~122C5' (Pyridine)
Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups present in the molecule. The most prominent peak is expected to be the carbonyl stretch.

Table 4: Predicted IR Absorption Bands for (4-chlorophenyl)(pyridin-2-yl)methanone

Wavenumber (cm⁻¹)Vibrational Mode
~3100-3000C-H stretch (aromatic)
~1670C=O stretch (ketone)
~1590, 1570, 1470C=C and C=N stretch (aromatic rings)
~1100C-Cl stretch
~840C-H bend (para-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Predicted Mass Spectrometry Data for (4-chlorophenyl)(pyridin-2-yl)methanone

m/zIon
217/219[M]⁺ (Molecular ion peak with isotopic pattern for Chlorine)
182[M - Cl]⁺
139[C₆H₄ClCO]⁺
111[C₆H₄Cl]⁺
78[C₅H₄N]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the synthesis and structural elucidation of (4-chlorophenyl)(pyridin-2-yl)methanone.

Synthesis: Oxidation of 2-(4-chlorobenzyl)pyridine
  • To a solution of 2-(4-chlorobenzyl)pyridine (1 equivalent) in water, heat the mixture to 85°C with stirring.

  • Add potassium permanganate (KMnO₄) (1.2 equivalents) in portions, ensuring the temperature does not exceed 95°C.

  • Maintain the reaction at 85-95°C for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove manganese dioxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure (4-chlorophenyl)(pyridin-2-yl)methanone.

exp_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis A Reactants Mixing B Reaction at 85-95°C A->B C Work-up & Extraction B->C D Purification C->D NMR NMR (¹H, ¹³C) D->NMR Characterization FTIR FTIR D->FTIR Characterization MS Mass Spectrometry D->MS Characterization Xtal X-ray Crystallography D->Xtal Characterization

Experimental workflow for synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse program is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled pulse sequence is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record a background spectrum of the empty spectrometer or the pure KBr pellet. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a direct infusion or through a gas or liquid chromatography system. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragmentation peaks. The isotopic pattern of the molecular ion should confirm the presence of a chlorine atom.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of (4-chlorophenyl)(pyridin-2-yl)methanone suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data at a controlled temperature (often low temperature to reduce thermal vibrations).

  • Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain the final molecular structure.

logical_relationship cluster_data Spectroscopic Data cluster_info Structural Information NMR NMR (¹H, ¹³C) Connectivity Atom Connectivity NMR->Connectivity FTIR FTIR FunctionalGroups Functional Groups FTIR->FunctionalGroups MS Mass Spec. MolecularWeight Molecular Weight MS->MolecularWeight Xtal X-ray Crystallography ThreeDStructure 3D Structure Xtal->ThreeDStructure Structure Elucidated Structure of (4-chlorophenyl)(pyridin-2-yl)methanone Connectivity->Structure FunctionalGroups->Structure MolecularWeight->Structure ThreeDStructure->Structure

Logical relationship of analytical data to structure elucidation.

Conclusion

References

Spectroscopic Profile of 2-(4-Chlorobenzoyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Chlorobenzoyl)pyridine, a significant chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This guide presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No: 6318-51-0) are crucial for its unambiguous identification and characterization. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available in search results

Quantitative ¹H NMR data with specific chemical shifts, multiplicities, and coupling constants for this compound were not explicitly found in the provided search results. The expected spectrum would show signals corresponding to the protons of the pyridine ring and the chlorobenzoyl group.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results

Specific ¹³C NMR chemical shifts for this compound were not available in the search results. The spectrum is expected to show signals for the carbonyl carbon, the carbons of the pyridine ring, and the carbons of the chlorophenyl ring.

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~1670StrongC=O (Aromatic Ketone) Stretch
~1585, ~1470, ~1430Medium-StrongC=C and C=N Ring Stretching (Pyridine)
~1090MediumC-Cl Stretch
~3100-3000Medium-WeakAromatic C-H Stretch

This table is based on typical absorption regions for the functional groups present in the molecule. A specific peak list from an experimental spectrum was not found in the search results.

Table 4: Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
217/219-[M]⁺ (Molecular Ion)
189High[M-CO]⁺
139High (Base Peak)[C₆H₄ClCO]⁺
111High[C₆H₄Cl]⁺
78Medium[C₅H₄N]⁺

Data derived from PubChem, which lists the top three peaks as m/z 139, 189, and 111.[1] The molecular ion is expected at m/z 217 and 219 due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal of carbon atoms.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The homogenous mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over a typical range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or methanol.

  • Instrumentation: The analysis is performed on a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Conditions: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used for the separation. The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature to ensure good separation and elution of the compound. Helium is typically used as the carrier gas.

  • MS Conditions: The mass spectrometer is operated in the electron impact (EI) mode at a standard ionization energy of 70 eV. The mass analyzer is set to scan a mass range that includes the molecular weight of the compound (e.g., m/z 40-300).

  • Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the GC peak is then examined to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Multiplicities Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorobenzoyl)pyridine, a heterocyclic ketone, is a versatile chemical intermediate primarily recognized for its role in the synthesis of various pharmaceutical agents. While comprehensive research on its direct mechanism of action is limited, its structural relationship to known pharmacologically active compounds, particularly as a precursor to the first-generation antihistamine Carbinoxamine, strongly suggests its potential interaction with the histamine H1 receptor. This technical guide synthesizes the available information on this compound, focusing on its probable mechanism of action, its role in synthetic chemistry, and the established biological activities of closely related compounds. This document aims to provide a foundational understanding for researchers and professionals in drug discovery and development.

Introduction

This compound, also known as (4-chlorophenyl)(pyridin-2-yl)methanone or Carbinoxamine Related Compound A, is a chemical entity of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its utility is most pronounced as a key building block in the synthesis of anti-inflammatory and analgesic drugs.[1] The core structure, featuring a pyridine ring linked to a 4-chlorobenzoyl group, provides a scaffold for the development of a variety of bioactive molecules.[1] Given its established connection to the antihistamine Carbinoxamine, this guide will explore the inferred mechanism of action of this compound, drawing parallels from the known pharmacology of its derivatives.

Inferred Mechanism of Action: Histamine H1 Receptor Antagonism

The primary hypothesized mechanism of action for this compound is the antagonism of the histamine H1 receptor. This is largely inferred from its role as a direct precursor to Carbinoxamine, a known first-generation antihistamine.[3][4][5]

The Histamine H1 Receptor and Allergic Response

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in mediating allergic and inflammatory responses.[3][6] Upon binding of histamine, the H1 receptor activates the Gq/11 protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) results in the characteristic symptoms of an allergic reaction, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory cytokines.[6]

Postulated Interaction of this compound with the H1 Receptor

It is postulated that this compound, or more likely, its downstream derivatives, competitively binds to the histamine H1 receptor, thereby blocking the binding of endogenous histamine.[3][4] This antagonistic action would prevent the conformational change in the receptor required for signal transduction, thus mitigating the allergic response. As a synthetic precursor, this compound itself may possess some degree of binding affinity for the H1 receptor, although likely less potent than its elaborated derivatives like Carbinoxamine.

Signaling Pathway

The following diagram illustrates the histamine H1 receptor signaling pathway and the proposed point of intervention by an antagonist derived from this compound.

Histamine H1 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Antagonist This compound Derivative (e.g., Carbinoxamine) Antagonist->H1R Binds & Blocks Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Histamine H1 Receptor Signaling Pathway and Antagonism.

Role in Synthesis

This compound serves as a critical intermediate in the synthesis of Carbinoxamine. The general synthetic scheme involves the transformation of the ketone functional group of this compound into the ether linkage found in Carbinoxamine.

Synthetic Workflow

The following diagram outlines a plausible synthetic workflow from this compound to Carbinoxamine.

Synthetic Workflow A This compound B Reduction (e.g., NaBH₄) A->B C (4-chlorophenyl)(pyridin-2-yl)methanol B->C D Williamson Ether Synthesis (with 2-(dimethylamino)ethyl chloride) C->D E Carbinoxamine D->E

Synthetic pathway from this compound to Carbinoxamine.

Quantitative Data

CompoundReceptorLigandAssay TypeKi (nM)
Carbinoxamine Histamine H1[³H]mepyramineRadioligand BindingData not available
Chlorphenamine Histamine H1[³H]mepyramineRadioligand Binding2.67 - 4.81 (dex-isomer)
Mepyramine Histamine H1[³H]mepyramineRadioligand Binding~1-5

Note: The Ki value for Carbinoxamine is not explicitly found in the searched literature, but as a potent antihistamine, it is expected to be in the low nanomolar range.

Experimental Protocols

While no specific experimental protocols for the biological evaluation of this compound have been identified, a standard in vitro histamine H1 receptor binding assay protocol is provided below for reference. This type of assay would be essential to quantitatively determine the affinity of this compound for the H1 receptor.

Histamine H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing the human histamine H1 receptor.

  • Radioligand: [³H]mepyramine.

  • Non-labeled H1 antagonist for non-specific binding determination (e.g., mianserin).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Scintillation counter and vials.

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the H1 receptor in ice-cold assay buffer.

    • Centrifuge at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[7]

  • Assay Setup (in triplicate):

    • Total Binding: Membranes + [³H]mepyramine.

    • Non-specific Binding: Membranes + [³H]mepyramine + high concentration of non-labeled antagonist.

    • Competition Binding: Membranes + [³H]mepyramine + varying concentrations of the test compound.[7]

  • Incubation: Incubate the plates at a specified temperature and duration to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.[7]

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

This compound is a valuable synthetic intermediate with a probable, though not definitively proven, mechanism of action involving the antagonism of the histamine H1 receptor. This hypothesis is strongly supported by its established role as a precursor to the antihistamine Carbinoxamine. Further direct investigation into the pharmacological properties of this compound is warranted to fully elucidate its biological activity profile. The information and protocols provided in this guide offer a comprehensive starting point for researchers and drug development professionals interested in this compound and its derivatives.

References

2-(4-Chlorobenzoyl)pyridine: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorobenzoyl)pyridine is a versatile heterocyclic ketone that serves as a crucial building block in the landscape of organic synthesis. Its unique molecular architecture, featuring a pyridine ring linked to a 4-chlorobenzoyl group, offers a reactive scaffold for the construction of a diverse array of complex molecules. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of pharmaceutically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 6318-51-0[1][2]
Molecular Formula C₁₂H₈ClNO[1][2]
Molecular Weight 217.65 g/mol [1]
Appearance White to light yellow powder/crystal
Melting Point 62-66 °C
Boiling Point 160 °C @ 0.6 mmHg
Purity >97.0% (GC)[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. The two primary methods involve the oxidation of a precursor and the Grignard reaction.

Oxidation of 2-(p-Chlorobenzyl)pyridine

This two-step method involves the oxidation of 2-(p-chlorobenzyl)pyridine to the corresponding ketone, followed by purification.

Experimental Protocol:

Step 1: Oxidation

  • In a reaction vessel, a stirred solution of 25 g of 2-(p-chlorobenzyl)pyridine in 100 ml of water is heated to 85°C.

  • 30 g of potassium permanganate is added in portions, ensuring the reaction temperature does not exceed 95°C.

  • The mixture is maintained at 85-95°C for 4 hours.

  • After the incubation period, 1 ml of methanol is added to quench the excess permanganate, and the mixture is stirred for an additional 10 minutes.

  • The mixture is then cooled to 60°C, and 75 ml of ethyl acetate is added.

  • Upon further cooling to 30°C, the mixture is filtered.

  • The filter cake is washed with 50 ml of ethyl acetate.

  • The layers of the filtrate are separated, and the aqueous layer is extracted with 50 ml of ethyl acetate.

  • The combined organic layers are washed with 100 ml of water and then concentrated under reduced pressure to yield the crude product.

Step 2: Purification

  • The crude product is purified by recrystallization from a suitable solvent such as n-hexane to yield pure 1-(4-chlorophenyl)-1-(2-pyridyl)methanone (this compound).[4]

Friedel-Crafts Acylation

This method involves the reaction of a pyridine derivative with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol:

  • To a solution of 2-pyridinecarbonyl chloride hydrochloride in chlorobenzene, aluminum trichloride is added under controlled temperature conditions.

  • The reaction mixture is heated to approximately 145°C and maintained for 10 hours.

  • After the reaction is complete, the excess chlorobenzene is recovered under reduced pressure.

  • The reaction is carefully quenched with ice, and the pH is adjusted to about 12 with a concentrated NaOH solution.

  • The resulting solid, containing 1-(4-chlorophenyl)-1-(2-pyridyl)methanone, is collected by filtration.[4]

  • The crude product is purified by refluxing with activated carbon in n-hexane, followed by filtration and crystallization of the filtrate upon cooling.[4]

Quantitative Data on Synthesis
Synthesis MethodStarting MaterialsKey Reagents/CatalystsReaction ConditionsYieldPurityReference
Friedel-Crafts Acylation 2-Pyridinecarbonyl chloride hydrochloride, ChlorobenzeneAlCl₃145°C, 10 hours10.1%98% (GC-MS)[4]

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules. Its ketone functionality and the presence of the pyridine and chlorophenyl rings allow for a wide range of chemical transformations.

Synthesis of Chlorphenamine

A prominent application of a derivative of this compound is in the multi-step synthesis of chlorphenamine, a first-generation antihistamine.[5] The synthesis starts from 2-(4-chlorobenzyl)pyridine, which can be obtained from this compound via a reduction reaction (e.g., Wolff-Kishner reduction).

Experimental Workflow for Chlorphenamine Synthesis:

G A This compound B Reduction (e.g., Wolff-Kishner) A->B C 2-(4-Chlorobenzyl)pyridine B->C D Alkylation with 2-dimethylaminoethylchloride (in presence of NaNH₂) C->D E Chlorphenamine D->E G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6R IL-6R JAK1 JAK1 IL6R->JAK1 Activation STAT3 STAT3 JAK1->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Transcription (Proliferation, Anti-apoptosis) pSTAT3->Gene IL6 IL-6 IL6->IL6R CPM Chlorphenamine Maleate CPM->JAK1 Inhibition G Histamine Histamine H1R H1 Receptor Histamine->H1R NFkB NF-κB H1R->NFkB Activation pCREB p-CREB NFkB->pCREB Inhibition AQP5 AQP5 Expression pCREB->AQP5 Decreased Chlorphenamine Chlorphenamine Chlorphenamine->H1R Antagonist Chlorphenamine->NFkB Suppression

References

An In-depth Technical Guide on the Discovery and Synthesis of Novel 2-(4-Chlorobenzoyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of novel analogs based on the 2-(4-chlorobenzoyl)pyridine scaffold. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as anticancer agents, particularly as inhibitors of tubulin polymerization. This document details synthetic methodologies, presents quantitative biological data, and illustrates key signaling pathways and experimental workflows.

Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the coupling of a substituted pyridine moiety with a substituted benzoyl group. The following protocols outline representative synthetic procedures for the core structure and its derivatives.

General Synthesis of 2-Aroylpyridine Derivatives

A versatile method for the synthesis of 2-aroylpyridines involves the reaction of a 2-lithiopyridine, generated in situ from a 2-halopyridine, with a substituted benzaldehyde, followed by oxidation of the resulting secondary alcohol.

Experimental Protocol: Synthesis of (4-methoxyphenyl)(pyridin-2-yl)methanone

  • Step 1: Lithiation of 2-bromopyridine. To a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), n-butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour.

  • Step 2: Reaction with 4-methoxybenzaldehyde. A solution of 4-methoxybenzaldehyde (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at the same temperature.

  • Step 3: Quenching and Extraction. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 4: Oxidation. The crude (4-methoxyphenyl)(pyridin-2-yl)methanol is dissolved in dichloromethane (DCM). To this solution, Dess-Martin periodinane (1.5 eq) is added, and the reaction mixture is stirred at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Step 5: Work-up and Purification. The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired (4-methoxyphenyl)(pyridin-2-yl)methanone.

Synthesis of a Specific Analog: 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (SM-9)

A recent study detailed the synthesis of a pyridinium salt analog, SM-9, with demonstrated anticancer activity.[1]

Experimental Protocol: Synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride (SM-9)[1]

  • To a solution of 4-dimethylaminopyridine (1 eq) in toluene, 4-chlorobenzoyl chloride (1.1 eq) is added.

  • The reaction mixture is stirred at 80 °C for 24 hours.

  • The resulting precipitate is collected by filtration, washed with toluene, and dried under vacuum to yield the pure product, SM-9.[1]

Biological Activity of this compound Analogs

Substituted 2-benzoylpyridine analogs have shown significant potential as anticancer agents. Their biological activity is often evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Antiproliferative Activity of Diarylpyridine Derivatives

A series of novel diarylpyridines, which can be considered analogs of the this compound scaffold, were synthesized and evaluated for their antiproliferative activities against HeLa (cervical cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer) cell lines.

CompoundR1R2HeLa IC50 (µM)MCF-7 IC50 (µM)SGC-7901 IC50 (µM)
10a HH1.21 ± 0.111.52 ± 0.141.33 ± 0.12
10b 4-FH0.89 ± 0.081.12 ± 0.100.98 ± 0.09
10c 4-ClH0.56 ± 0.050.78 ± 0.070.65 ± 0.06
10d 4-BrH0.48 ± 0.040.65 ± 0.060.52 ± 0.05
10e 4-CH3H1.05 ± 0.091.34 ± 0.121.18 ± 0.10
10f 4-OCH3H1.32 ± 0.121.68 ± 0.151.45 ± 0.13
10t HIndole0.21 ± 0.020.33 ± 0.030.19 ± 0.02
CA-4 --0.012 ± 0.0010.015 ± 0.0010.011 ± 0.001

Data extracted from a study on diarylpyridine derivatives as tubulin polymerization inhibitors.

Cytotoxicity of a Pyridinium Analog

The synthesized compound SM-9, 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride, was evaluated for its cytotoxicity against human colon cancer (HCT-116) cells.[1]

CompoundCell LineIC50 (µg/ml)
SM-9 HCT-116266

Data from a study on the cytotoxicity and apoptosis induction by SM-9.[1]

Mechanism of Action

The anticancer activity of this compound analogs is often attributed to their ability to interfere with critical cellular processes such as microtubule dynamics and the induction of apoptosis.

Inhibition of Tubulin Polymerization

Several 2-benzoylpyridine analogs have been identified as potent inhibitors of tubulin polymerization.[2] They bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis 2-Benzoylpyridine Analog 2-Benzoylpyridine Analog 2-Benzoylpyridine Analog->Tubulin Dimers Binds to Colchicine Site

Inhibition of Tubulin Polymerization by 2-Benzoylpyridine Analogs.
Induction of Apoptosis

The pyridinium analog SM-9 has been shown to induce apoptosis in human colon cancer cells by activating key proteins in the apoptotic pathway.[1] This involves the upregulation of pro-apoptotic proteins and the activation of caspases.

Apoptosis_Induction cluster_pathway Apoptotic Signaling Pathway SM-9 SM-9 p53 p53 SM-9->p53 activates Caspase-8 Caspase-8 SM-9->Caspase-8 activates p21 p21 p53->p21 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation Design of Analogs Design of Analogs Chemical Synthesis Chemical Synthesis Design of Analogs->Chemical Synthesis Purification (Chromatography) Purification (Chromatography) Chemical Synthesis->Purification (Chromatography) Structural Characterization (NMR, MS) Structural Characterization (NMR, MS) Purification (Chromatography)->Structural Characterization (NMR, MS) In vitro Cytotoxicity Assays (IC50) In vitro Cytotoxicity Assays (IC50) Structural Characterization (NMR, MS)->In vitro Cytotoxicity Assays (IC50) Mechanism of Action Studies Mechanism of Action Studies In vitro Cytotoxicity Assays (IC50)->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay

References

Methodological & Application

Synthesis of 2-(4-Chlorobenzoyl)pyridine from 2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 2-(4-Chlorobenzoyl)pyridine

Introduction

This compound, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is a valuable ketone intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its structure, featuring a pyridine ring linked to a chlorobenzoyl group, makes it a key building block for molecules with diverse biological activities. These application notes provide detailed protocols for two effective methods for synthesizing this compound, tailored for researchers in organic synthesis and drug development. The protocols described are the oxidation of 2-(p-chlorobenzyl)pyridine and the Grignard reaction of 4-chlorophenylmagnesium bromide with 2-cyanopyridine.

Method 1: Synthesis via Oxidation of 2-(p-Chlorobenzyl)pyridine

This two-step approach involves the preparation of the intermediate 2-(p-chlorobenzyl)pyridine, followed by its oxidation to the target ketone. While the synthesis of the starting material from 2-chloropyridine can be achieved via standard cross-coupling reactions (e.g., Kumada or Negishi coupling), this note focuses on the well-documented oxidation step.

Reaction Scheme:

Reaction scheme for the oxidation of 2-(p-chlorobenzyl)pyridine to this compound using an oxidizing agent like KMnO₄ or Na₂Cr₂O₇.

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from established procedures for the oxidation of 2-benzylpyridine derivatives.[2][3]

  • Reaction Setup: To a suitable reaction vessel, add 2-(p-chlorobenzyl)pyridine (25.0 g) and water (100 mL).

  • Heating: Begin stirring the mixture and heat to 85 °C.

  • Addition of Oxidant: Gradually add potassium permanganate (30.0 g) in portions, ensuring the internal reaction temperature does not rise above 95 °C.

  • Reaction: Maintain the reaction mixture at a temperature between 85-95 °C for 4 hours with continuous stirring.

  • Quenching: After the reaction period, cool the mixture slightly and quench any excess potassium permanganate by adding methanol (1 mL) and stirring for an additional 10 minutes.

  • Work-up: Cool the mixture to 60 °C and add ethyl acetate (75 mL). Continue cooling to 30 °C.

  • Filtration: Filter the mixture through suction filtration to remove the manganese dioxide precipitate. Wash the filter cake with ethyl acetate (50 mL).

  • Extraction: Separate the organic layer from the filtrate. Extract the remaining aqueous layer with ethyl acetate (50 mL).

  • Purification: Combine all organic layers and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from petroleum ether or ligroin to obtain this compound as a white solid.[3][4]

Data Summary: Reaction Parameters for Oxidation Method

ParameterValueReference
Starting Material2-(p-chlorobenzyl)pyridine[3]
Oxidizing AgentPotassium Permanganate (KMnO₄)[3]
Reactant Mass25.0 g[3]
Oxidant Mass30.0 g[3]
SolventWater[3]
Reaction Temperature85-95 °C[3]
Reaction Time4 hours[3]
Purification MethodRecrystallization from petroleum ether[3]

Experimental Workflow: Oxidation of 2-(p-chlorobenzyl)pyridine

G s1 1. Add 2-(p-chlorobenzyl)pyridine and Water to Reactor s2 2. Heat to 85 °C s1->s2 s3 3. Add KMnO₄ in portions (maintain T < 95 °C) s2->s3 s4 4. Stir at 85-95 °C for 4h s3->s4 s5 5. Quench with Methanol s4->s5 s6 6. Work-up: Add Ethyl Acetate, Cool, Filter s5->s6 s7 7. Extraction & Concentration s6->s7 s8 8. Recrystallization s7->s8 s9 Final Product: This compound s8->s9

Workflow for the oxidation synthesis method.

Method 2: Synthesis via Grignard Reaction with 2-Cyanopyridine

This protocol describes a direct and efficient one-pot synthesis of the target ketone by reacting a Grignard reagent with 2-cyanopyridine.[5][6] The reaction proceeds through an imine salt intermediate, which is subsequently hydrolyzed to yield the final product.[5][6] This route is a classic and reliable method for preparing aryl ketones.[7]

Reaction Scheme:

Reaction scheme for the Grignard synthesis of this compound. Step 1 shows the formation of 4-chlorophenylmagnesium bromide. Step 2 shows its reaction with 2-cyanopyridine followed by acidic workup to yield the final product.

Experimental Protocol

Step A: Preparation of 4-Chlorophenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the entire apparatus is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initiation: Place magnesium turnings (1.1 eq.) in the flask with a small crystal of iodine. Cover the magnesium with anhydrous tetrahydrofuran (THF).

  • Grignard Formation: Dissolve 4-bromochlorobenzene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension to initiate the reaction, which is indicated by bubbling or a gentle reflux.[8] Once initiated, add the remaining 4-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[8]

Step B: Reaction with 2-Cyanopyridine

  • Addition of Nitrile: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. Dissolve 2-cyanopyridine (0.9 eq.) in anhydrous THF and add it dropwise to the stirred Grignard reagent, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Hydrolysis (Work-up): Cool the reaction mixture back to 0 °C and carefully quench it by the slow, dropwise addition of an acidic aqueous solution (e.g., 3M HCl or saturated aqueous ammonium chloride).[9] Stir vigorously until the intermediate imine is fully hydrolyzed to the ketone.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary: Reaction Parameters for Grignard Method

ParameterReagent/ConditionMolar Ratio (eq.)
Grignard Formation 4-bromochlorobenzene1.0
Magnesium Turnings1.1
SolventAnhydrous THF
Reaction with Nitrile 2-Cyanopyridine0.9
Reaction Temperature0 °C to Room Temp
Work-up Quenching Agent3M HCl (aq.)

Logical Diagram: Key Components of the Grignard Synthesis

G cluster_reactants Reactants cluster_reagents Reagents & Conditions r1 4-Bromochlorobenzene c1 Anhydrous THF (Solvent) r1->c1 form Grignard r2 Magnesium r2->c1 form Grignard r3 2-Cyanopyridine p1 Product: This compound r3->p1 react with Grignard c2 Inert Atmosphere (N₂ or Ar) c2->p1 react with Grignard c3 Acidic Workup (H₃O⁺) c3->p1 hydrolyze intermediate

Key relationships in the Grignard synthesis route.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Grignard Reaction: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. Anhydrous conditions must be strictly maintained.[8] The reaction should be conducted under an inert atmosphere. Quenching should be done slowly and behind a safety shield.

  • Oxidizing Agents: Potassium permanganate and sodium dichromate are strong oxidizing agents and should be handled with care. Avoid contact with combustible materials.

  • Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby. Dichloromethane is a suspected carcinogen and should be handled with appropriate caution.

References

Application Notes and Protocols for the Grignard Reaction-Based Synthesis of 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorobenzoyl)pyridine, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure is foundational for the development of active pharmaceutical ingredients (APIs). A primary and effective method for the synthesis of this diaryl ketone is the Grignard reaction. This application note provides a detailed protocol for the synthesis of this compound via the reaction of a 4-chlorophenylmagnesium bromide Grignard reagent with 2-cyanopyridine. The reaction proceeds through a nucleophilic addition of the Grignard reagent to the nitrile, forming an intermediate imine salt, which is subsequently hydrolyzed to yield the desired ketone.[1] This document outlines the necessary materials, a step-by-step experimental protocol, and a summary of quantitative data for this synthetic route.

Reaction Principle

The core of this synthetic method is the nucleophilic attack of the carbanion-like carbon of the 4-chlorophenylmagnesium bromide on the electrophilic carbon of the nitrile group in 2-cyanopyridine. This addition reaction forms a magnesium salt of a ketimine. Subsequent acidic workup hydrolyzes the ketimine to produce this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound and a closely related compound, providing a benchmark for the expected efficiency of the described protocols.

Synthetic MethodStarting MaterialsKey ReagentsReported YieldReference
Grignard Reaction with 2-Cyanopyridinep-Chlorobromobenzene, 2-CyanopyridineMagnesium, Anhydrous THF~75%[2]
Oxidation of 2-(p-chlorobenzyl)pyridine2-(p-chlorobenzyl)pyridinePotassium Permanganate~86%[2]

Experimental Protocols

Method 1: Grignard Reaction Synthesis of this compound

This protocol details the direct, one-pot synthesis of this compound.

Materials:

  • p-Chlorobromobenzene

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Cyanopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Hydrochloric acid (e.g., 1 M)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

Part 1: Preparation of 4-Chlorophenylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Initiation of Grignard Reaction: To the three-necked flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. The flask is then fitted with the reflux condenser, dropping funnel, and a gas inlet.

  • Add a small amount of anhydrous THF to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of p-chlorobromobenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the p-chlorobromobenzene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle warming may be applied if the reaction does not start.

  • Formation of Grignard Reagent: Once initiated, add the remaining p-chlorobromobenzene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part 2: Reaction with 2-Cyanopyridine

  • In a separate, dry reaction vessel under an inert atmosphere, dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous THF.

  • Cool the 2-cyanopyridine solution to 0°C using an ice bath.

  • Slowly add the freshly prepared 4-chlorophenylmagnesium bromide solution to the cooled 2-cyanopyridine solution via a cannula or dropping funnel. The reaction temperature should be maintained between -5°C and 25°C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1]

  • Hydrolysis: Acidify the mixture with aqueous hydrochloric acid to hydrolyze the intermediate imine to the ketone.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Combine the organic phases and wash sequentially with water and saturated brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.[1]

Visualizations

Experimental Workflow Diagram

Grignard_Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up and Purification prep_glass Dry Glassware under Inert Atmosphere mg_activation Activate Mg with Iodine in THF prep_glass->mg_activation prep_reagents Prepare Anhydrous Reagents prep_reagents->mg_activation prepare_nitrile Dissolve 2-Cyanopyridine in Anhydrous THF prep_reagents->prepare_nitrile add_halide Add p-Chlorobromobenzene mg_activation->add_halide grignard_formation Formation of 4-Chlorophenylmagnesium Bromide add_halide->grignard_formation add_grignard Add Grignard Reagent to 2-Cyanopyridine Solution grignard_formation->add_grignard prepare_nitrile->add_grignard reaction_completion Stir at Room Temperature add_grignard->reaction_completion quench Quench with Saturated aq. NH4Cl reaction_completion->quench hydrolysis Acidic Hydrolysis quench->hydrolysis extract Extract with Ethyl Acetate hydrolysis->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify by Column Chromatography wash_dry->purify final_product final_product purify->final_product This compound

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Diagram

Grignard_Mechanism Reaction Mechanism of Grignard Reagent with 2-Cyanopyridine reagent1 4-Chlorophenylmagnesium Bromide intermediate Imine-Magnesium Complex (Intermediate) reagent1->intermediate Nucleophilic Addition reagent2 2-Cyanopyridine reagent2->intermediate hydrolysis_step Acidic Workup (H3O+) intermediate->hydrolysis_step product This compound (Ketone) hydrolysis_step->product Hydrolysis

Caption: Mechanism of this compound synthesis.

References

Application Notes and Protocols: Oxidation of 2-(p-chlorobenzyl)pyridine to 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-Chlorobenzoyl)pyridine via the oxidation of 2-(p-chlorobenzyl)pyridine. This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established chemical literature and provide a foundation for laboratory synthesis.

Introduction

The oxidation of the benzylic methylene group in 2-(p-chlorobenzyl)pyridine to a carbonyl group is a fundamental transformation in organic synthesis, yielding the valuable intermediate this compound. This conversion can be achieved through various methods, each with its own set of advantages and disadvantages regarding yield, reaction conditions, and environmental impact. This document details protocols for oxidation using strong oxidizing agents like potassium permanganate and sodium dichromate, as well as modern catalytic aerobic methods.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the quantitative data for different methods used in the oxidation of 2-(p-chlorobenzyl)pyridine.

Oxidizing AgentSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)
Potassium Permanganate (KMnO₄)2-(p-chlorobenzyl)pyridineWater85-954~86[1]
Sodium Dichromate (Na₂Cr₂O₇)2-(p-chlorobenzyl)pyridineGlacial Acetic AcidReflux3Not specified[2]
Copper Salt (Catalytic) / O₂2-(p-chlorobenzyl)pyridineDMSO100-130Not specifiedNot specified[2]

Experimental Protocols

Protocol 1: Oxidation with Potassium Permanganate

This protocol is adapted from a well-established method for the oxidation of 2-benzylpyridine derivatives.[1]

Materials:

  • 2-(p-chlorobenzyl)pyridine

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Methanol (CH₃OH)

  • Ethyl acetate

  • Petroleum ether

  • Reaction vessel equipped with a stirrer and heating mantle

Procedure:

  • To a reaction vessel, add 25g of 2-(p-chlorobenzyl)pyridine and 100ml of water.[1]

  • Begin stirring the mixture and heat to 85°C.[1]

  • Gradually add 30g of potassium permanganate in batches, ensuring the reaction temperature does not exceed 95°C.[1]

  • After the addition is complete, maintain the reaction mixture at 85-95°C for 4 hours.[1]

  • To quench the excess potassium permanganate, add 1ml of methanol and stir for 10 minutes.[1]

  • Cool the mixture to 60°C and add 75ml of ethyl acetate.[1]

  • Continue cooling to 30°C and filter the mixture to remove manganese dioxide.[3]

  • Wash the filter cake with 50ml of ethyl acetate.[1]

  • Separate the organic layer from the filtrate.

  • Extract the aqueous layer with 50ml of ethyl acetate.[1]

  • Combine all organic layers and concentrate under reduced pressure.[1]

  • To the residue, add 100ml of petroleum ether, heat until the solid dissolves, and then cool to 0-5°C to allow the product to crystallize.[1]

  • Filter the solid, wash the filter cake with 25ml of petroleum ether, and dry at 50°C to obtain (4-chlorophenyl)(pyridin-2-yl)methanone.[1]

Protocol 2: Oxidation with Sodium Dichromate

This is a classical and effective method using a strong chromium-based oxidizing agent.[2]

Materials:

  • 2-(p-chlorobenzyl)pyridine

  • Sodium dichromate (Na₂Cr₂O₇)

  • Glacial acetic acid

  • Water (H₂O)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Buchner funnel and vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 0.5 mol of 2-(p-chlorobenzyl)pyridine in 450 ml of glacial acetic acid.[2]

  • With stirring, add 0.55 mol of sodium dichromate to the solution.[2]

  • Heat the mixture to reflux and maintain for 3 hours. The solution will turn dark green.[2]

  • After 3 hours, cool the reaction mixture to room temperature.[2]

  • Pour the cooled dark green solution into 1500 ml of cold water. A precipitate will form.[2]

  • Collect the solid by vacuum filtration using a Buchner funnel.[2]

  • Wash the collected precipitate thoroughly with water.[2]

  • Air-dry the solid to yield 2-(p-chlorobenzoyl)pyridine. The product can be further purified by recrystallization from ligroin to obtain white microprisms.[2]

Protocol 3: Catalytic Aerobic Oxidation (General Protocol)

More modern and "greener" methods utilize copper or iron catalysts with molecular oxygen or air as the oxidant.[2] This is a general protocol based on literature for similar substrates, and optimization may be required for 2-(p-chlorobenzyl)pyridine.[2]

Materials:

  • 2-(p-chlorobenzyl)pyridine

  • Copper salt catalyst (e.g., CuI, 10 mol%)

  • Acid (e.g., acetic acid)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel with a stirrer, heating mantle, and gas inlet

Procedure:

  • To a reaction vessel, add 2-(p-chlorobenzyl)pyridine, a catalytic amount of the copper salt (e.g., 10 mol%), and an acid (e.g., acetic acid).[2]

  • Add DMSO as the solvent.[2]

  • Heat the reaction mixture to 100-130 °C with vigorous stirring.[2]

  • Introduce a stream of air or oxygen into the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include dilution with water, extraction with an organic solvent, and purification by chromatography or recrystallization.

Visualizations

Caption: General reaction scheme for the oxidation of 2-(p-chlorobenzyl)pyridine.

Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add 2-(p-chlorobenzyl)pyridine and water to reaction vessel. B 2. Heat mixture to 85°C with stirring. A->B C 3. Gradually add KMnO₄ in batches (T < 95°C). B->C D 4. Maintain at 85-95°C for 4 hours. C->D E 5. Quench with methanol. D->E F 6. Cool to 60°C and add ethyl acetate. E->F G 7. Cool to 30°C and filter. F->G H 8. Separate organic layer. G->H I 9. Extract aqueous layer with ethyl acetate. H->I J 10. Combine organic layers and concentrate. I->J K 11. Add petroleum ether and heat to dissolve. J->K L 12. Cool to 0-5°C to crystallize. K->L M 13. Filter and dry the product. L->M

References

Step-by-step protocol for 2-(4-Chlorobenzoyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 2-(4-Chlorobenzoyl)pyridine

Introduction this compound, also known as (4-chlorophenyl)(pyridin-2-yl)methanone, is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its molecular formula is C₁₂H₈ClNO and it has a molecular weight of 217.65 g/mol . This document outlines a detailed protocol for the synthesis of this compound via the oxidation of 2-(p-chlorobenzyl)pyridine. This method is a reliable two-step process that first yields the ketone intermediate, which is the target molecule for this protocol. The subsequent, optional step would be the reduction of this ketone to form 4-Chlorophenyl-2-pyridinylmethanol, an intermediate for antihistamines like Bepotastine.

Synthesis Protocol: Oxidation of 2-(p-chlorobenzyl)pyridine

This protocol describes the synthesis of the target ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, by oxidizing 2-(p-chlorobenzyl)pyridine using potassium permanganate as a strong oxidizing agent.

Materials and Reagents

Reagent Formula Molar Mass ( g/mol ) Quantity
2-(p-chlorobenzyl)pyridine C₁₂H₁₀ClN 203.67 25 g
Potassium permanganate KMnO₄ 158.03 30 g
Water H₂O 18.02 100 ml
Methanol CH₃OH 32.04 ~1 ml
Ethyl acetate C₄H₈O₂ 88.11 200 ml

| Petroleum ether | N/A | N/A | 125 ml |

Equipment

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Stirrer (magnetic or mechanical)

  • Heating mantle with temperature controller

  • Condenser

  • Thermometer

  • Buchner funnel and filtration flask

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Ice bath

Experimental Procedure

  • Reaction Setup : In a suitable reaction vessel, combine 25 g of 2-(p-chlorobenzyl)pyridine with 100 ml of water.

  • Heating : Begin stirring the mixture and heat it to 85°C.

  • Addition of Oxidant : Gradually add 30 g of potassium permanganate (KMnO₄) in small portions (batches). It is critical to ensure the reaction temperature does not rise above 95°C during this exothermic addition.

  • Reaction Maintenance : After all the potassium permanganate has been added, maintain the reaction mixture's temperature between 85-95°C for 4 hours with continuous stirring.

  • Quenching : After the 4-hour incubation, quench any excess potassium permanganate by adding approximately 1 ml of methanol. Stir for an additional 10 minutes.

  • Cooling and Extraction : Cool the reaction mixture to 60°C and add 75 ml of ethyl acetate. Continue to cool the mixture to 30°C.

  • Filtration : Filter the mixture using suction filtration to remove the manganese dioxide precipitate. Wash the collected filter cake with 50 ml of ethyl acetate to recover any adsorbed product.

  • Phase Separation : Transfer the filtrate to a separatory funnel. Separate the organic (ethyl acetate) layer from the aqueous layer.

  • Aqueous Layer Extraction : Extract the aqueous layer again with 50 ml of ethyl acetate to maximize product recovery.

  • Combine and Concentrate : Combine all the organic layers. Concentrate the combined solution under reduced pressure using a rotary evaporator to remove the ethyl acetate.

  • Crystallization : To the resulting residue, add 100 ml of petroleum ether. Heat the mixture gently until the solid dissolves completely.

  • Isolation : Cool the petroleum ether solution to 0-5°C in an ice bath and allow the product to crystallize over 2 hours.

  • Final Product Collection : Collect the crystalline solid by filtration. Wash the filter cake with 25 ml of cold petroleum ether and dry the final product at 50°C.

Expected Yield The reported yield for this oxidation step is approximately 86%.

Data Summary

ParameterValueReference
Starting Material2-(p-chlorobenzyl)pyridine
ProductThis compound
IUPAC Name(4-chlorophenyl)-pyridin-2-ylmethanone
Oxidizing AgentPotassium Permanganate (KMnO₄)
Reaction Temperature85-95°C
Reaction Time4 hours
Purification MethodRecrystallization from petroleum ether
Expected Yield~86%

Visual Workflow

The following diagram illustrates the step-by-step workflow for the synthesis protocol.

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Workup & Extraction cluster_purification Purification A 1. Combine 2-(p-chlorobenzyl)pyridine and Water B 2. Heat to 85°C A->B Stirring C 3. Add KMnO4 in portions (keep T < 95°C) B->C D 4. Maintain at 85-95°C for 4 hours C->D Continuous Stirring E 5. Quench with Methanol D->E F 6. Cool and add Ethyl Acetate E->F G 7. Filter to remove MnO2 F->G H 8. Separate Organic Layer G->H I 9. Extract Aqueous Layer H->I J 10. Combine & Concentrate Organic Layers I->J K 11. Dissolve residue in hot Petroleum Ether J->K L 12. Cool to 0-5°C to Crystallize K->L M 13. Filter and Dry Product L->M

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Quantification of 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(4-Chlorobenzoyl)pyridine. The methodologies outlined below are designed to ensure accurate and reproducible quantification, suitable for research, quality control, and drug development applications. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds and their impurities. The following reverse-phase HPLC (RP-HPLC) method is adapted from the analysis of structurally related compounds and is suitable for determining the concentration of this compound.

Application Note: Quantification by RP-HPLC

This method utilizes a C18 stationary phase with a gradient elution of an aqueous buffer and an organic modifier to achieve the separation and quantification of this compound. UV detection is employed for analyte monitoring. This method is based on established procedures for related pyridine derivatives and is expected to provide excellent linearity, accuracy, and precision.

Experimental Protocol: RP-HPLC Analysis

Instrumentation:

  • HPLC system with a gradient pump

  • UV-Vis detector

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 70-30% B; 20-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water (diluent) to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve the sample containing this compound in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the calibration standards in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample solutions by interpolation from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Compound dissolve Dissolve in Diluent start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for the identification and quantification of volatile and semi-volatile compounds. The following protocol is a proposed method for the analysis of this compound based on methods for structurally similar compounds.

Application Note: High-Sensitivity Quantification and Confirmation by GC-MS

This GC-MS method provides a robust platform for the trace-level quantification and unambiguous identification of this compound. The use of a mass selective detector allows for high selectivity, minimizing interference from matrix components. The method is proposed based on the analysis of related aromatic and heterocyclic compounds and is expected to offer excellent sensitivity and specificity.

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Data acquisition and processing software with a mass spectral library

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Injector Temperature 280°C
Injection Mode Splitless
Oven Temperature Program Initial: 100°C, hold for 1 min; Ramp: 20°C/min to 300°C; Hold: 5 min at 300°C
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
SIM Ions (proposed) m/z 217 (M+), 182, 139, 111

Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate. Prepare calibration standards by serial dilution of the stock solution.

  • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

Analysis Procedure:

  • Inject a solvent blank to ensure system cleanliness.

  • Inject the calibration standards to establish a calibration curve.

  • Inject the sample solutions.

  • For quantification, use the peak area of the primary ion (m/z 217) in SIM mode.

  • For confirmation of identity, compare the full scan mass spectrum of the sample peak with that of a reference standard and/or a spectral library.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Volatile Solvent weigh->dissolve inject Inject into GC-MS dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection (SIM/Scan) ionize->detect quantify Quantify using SIM detect->quantify confirm Confirm Identity (Scan) quantify->confirm

HPLC method for purity analysis of 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purity Analysis of 2-(4-Chlorobenzoyl)pyridine by High-Performance Liquid Chromatography

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other fine chemicals. It is a ketone derivative containing both a pyridine and a chlorophenyl group. The purity of this compound is critical for its intended use, necessitating a reliable analytical method for its determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the purity assessment of active pharmaceutical ingredients (APIs) and intermediates due to its high resolution, sensitivity, and accuracy.

This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to separate the main component from potential process-related impurities and degradation products, making it suitable for quality control and stability testing.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name (4-chlorophenyl)(pyridin-2-yl)methanone
Synonyms 4-Chlorophenyl 2-pyridyl ketone, 2-(p-chlorobenzoyl)pyridine
CAS Number 6318-51-0[1]
Molecular Formula C₁₂H₈ClNO[1]
Molecular Weight 217.65 g/mol [1]
Appearance White to light yellow powder or crystal
Melting Point 62-66 °C

Experimental Protocols

This section outlines the proposed experimental conditions for the HPLC analysis of this compound.

Instrumentation

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

Chromatographic Conditions

Based on methods for structurally similar compounds such as (4-Chlorophenyl) 2-pyridyl ketone and other benzophenone derivatives, the following chromatographic conditions are proposed.[2]

ParameterProposed Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 15 minutes

Reagent and Standard Preparation

  • Acetonitrile: HPLC grade

  • Water: HPLC grade or ultrapure water

  • Phosphoric Acid: Analytical grade

  • Diluent: Mobile phase (Acetonitrile:Water, 60:40, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation

Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

Potential Impurities

For a comprehensive purity analysis, it is important to consider potential process-related impurities and degradation products. Based on the structure of this compound, potential impurities could include:

  • 4-Chlorobenzoic acid: A potential starting material or hydrolysis product.

  • 2-Cyanopyridine: A potential starting material.

  • Picolinamide: A hydrolysis product of 2-cyanopyridine.

  • By-products from synthesis: Such as isomers or over-reacted products.

  • Degradation products: Arising from hydrolysis, oxidation, or photolysis of the parent molecule.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters are recommended:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This can be demonstrated by peak purity analysis using a photodiode array (PDA) detector and by spiking the sample with known impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from, for example, 50% to 150% of the working concentration should be prepared and injected. The correlation coefficient (r²) should be determined.
Accuracy The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on a placebo spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) of the results should be calculated.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This can be evaluated by varying parameters such as the mobile phase composition, flow rate, and column temperature.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution & Dilution A->B Diluent C Filtration (0.45 µm) B->C D HPLC Injection C->D E Chromatographic Separation (C18 Column) D->E Mobile Phase F UV Detection (254 nm) E->F G Peak Integration F->G H Purity Calculation (% Area) G->H I Reporting H->I

Caption: Workflow for the HPLC purity analysis of this compound.

Logical Relationship of Method Validation

Validation_Relationship cluster_method Proposed HPLC Method cluster_validation ICH Validation Parameters Method HPLC Purity Method Specificity Specificity Method->Specificity must be validated for Linearity Linearity Method->Linearity must be validated for Accuracy Accuracy Method->Accuracy must be validated for Precision Precision Method->Precision must be validated for LOD_LOQ LOD & LOQ Method->LOD_LOQ must be validated for Robustness Robustness Method->Robustness must be validated for Linearity->LOD_LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ

References

Application Note and Protocol: Analysis of 2-(4-Chlorobenzoyl)pyridine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the identification and analysis of 2-(4-Chlorobenzoyl)pyridine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant chemical intermediate, and its accurate identification and quantification are crucial for quality control and research purposes. This application note includes a comprehensive experimental protocol, data on characteristic mass spectral fragments, and a visual representation of the analytical workflow.

Introduction

This compound, with a molecular formula of C₁₂H₈ClNO, is a ketone derivative that serves as a building block in the synthesis of various pharmaceutical and chemical compounds.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of semi-volatile compounds like this compound. This document outlines a standard protocol for the GC-MS analysis of this compound, which can be adapted for various applications, including purity assessment and impurity profiling.

Experimental Protocol

This protocol provides a general framework for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and analytical objectives.

2.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent such as methanol, dichloromethane, or ethyl acetate. Perform serial dilutions of the stock solution to prepare calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix: For analyzing the compound in a sample matrix (e.g., in-process reaction mixture), a liquid-liquid extraction may be necessary. Dilute the sample with water and extract with a water-immiscible organic solvent like ethyl acetate or dichloromethane. For solid samples, dissolve a known quantity in a suitable solvent and dilute as required.

2.2. GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis.

ParameterValue
Gas Chromatograph
GC ColumnCapillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Injector Temperature250 °C
Injection ModeSplit (e.g., 50:1) or Splitless
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Rangem/z 40-450
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Data Presentation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The molecular weight of this compound is approximately 217.65 g/mol .[1]

Table 1: Characteristic Mass Spectrometry Data for this compound

m/zInterpretation
217Molecular Ion [M]⁺
189Loss of CO
139[C₉H₇N]⁺ fragment
111Chlorophenyl fragment [C₆H₄Cl]⁺

Data sourced from PubChem CID 80594.[1]

Data Analysis

  • Qualitative Analysis: The identity of this compound can be confirmed by comparing its retention time and mass spectrum with that of a known standard. The fragmentation pattern should be consistent with the proposed structure, and the acquired mass spectrum can be compared against a spectral library (e.g., NIST, Wiley) for confirmation.

  • Quantitative Analysis: A calibration curve can be constructed by plotting the peak area of a characteristic ion (e.g., m/z 217 or 139) against the concentration of the prepared standards. This curve can then be used to determine the concentration of this compound in unknown samples.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the GC-MS analysis workflow for this compound.

GCMS_Workflow cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (1 mg/mL) Dilution Serial Dilutions (1-100 µg/mL) Standard->Dilution Injection Inject 1 µL into GC Dilution->Injection Sample Test Sample (e.g., reaction mix) Extraction Liquid-Liquid Extraction Sample->Extraction Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection Qualitative Qualitative Analysis (Retention Time, Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: GC-MS Experimental Workflow for this compound Analysis.

References

Application Notes and Protocols for the Synthesis of Chlorphenamine Utilizing 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenamine, a first-generation alkylamine antihistamine, is a widely used pharmaceutical agent for the symptomatic relief of allergic conditions such as rhinitis and urticaria. Its synthesis involves the formation of a key intermediate, 2-(4-chlorobenzyl)pyridine, which can be subsequently alkylated to yield the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for a two-step synthesis of chlorphenamine commencing from 2-(4-Chlorobenzoyl)pyridine.

The described synthetic route involves the initial reduction of the ketone functionality of this compound to a methylene group via a Huang-Minlon modification of the Wolff-Kishner reduction, yielding 2-(4-chlorobenzyl)pyridine. The subsequent step involves the alkylation of this intermediate with N,N-dimethyl-2-chloroethylamine in the presence of a strong base to afford chlorphenamine. This methodology offers a reliable pathway for the laboratory-scale synthesis of chlorphenamine.

Chemical Synthesis Workflow

The overall synthetic pathway from this compound to Chlorphenamine is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Alkylation A This compound B 2-(4-chlorobenzyl)pyridine A->B Hydrazine Hydrate, KOH Diethylene Glycol, Heat D Chlorphenamine B->D C N,N-dimethyl-2-chloroethylamine C->D Sodium Amide Toluene, Reflux

Caption: Synthetic workflow for Chlorphenamine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of chlorphenamine from this compound.

StepReactionStarting MaterialKey ReagentsSolventReaction ConditionsProductYield (%)
1Huang-Minlon ReductionThis compoundHydrazine hydrate, Potassium hydroxideDiethylene glycolReflux2-(4-chlorobenzyl)pyridine~85-95 (Typical)
2Alkylation2-(4-chlorobenzyl)pyridineN,N-dimethyl-2-chloroethylamine, Sodium amideTolueneReflux, 6 hoursChlorphenamine58-62

Experimental Protocols

Step 1: Synthesis of 2-(4-chlorobenzyl)pyridine via Huang-Minlon Reduction

This protocol describes the reduction of this compound to 2-(4-chlorobenzyl)pyridine.

Materials:

  • This compound

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound, diethylene glycol, and hydrazine hydrate.

  • Slowly add potassium hydroxide pellets to the mixture while stirring.

  • Heat the reaction mixture to reflux for 1-2 hours to ensure the formation of the hydrazone.

  • After the initial reflux, arrange the apparatus for distillation and carefully remove the water and excess hydrazine hydrate by distillation until the temperature of the reaction mixture reaches approximately 190-200°C.

  • Once the desired temperature is reached, reconfigure the apparatus for reflux and maintain the reaction at this temperature for an additional 3-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with dilute hydrochloric acid to neutralize any remaining potassium hydroxide.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-(4-chlorobenzyl)pyridine.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Step 2: Synthesis of Chlorphenamine via Alkylation

This protocol details the alkylation of 2-(4-chlorobenzyl)pyridine to form chlorphenamine.

Materials:

  • 2-(4-chlorobenzyl)pyridine

  • Sodium amide (NaNH₂)

  • N,N-dimethyl-2-chloroethylamine hydrochloride

  • Toluene, anhydrous

  • Round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

  • Add sodium amide and anhydrous toluene to the flask.

  • Slowly add a solution of 2-(4-chlorobenzyl)pyridine in anhydrous toluene to the stirred suspension of sodium amide.

  • Heat the mixture to reflux.

  • Prepare a solution of N,N-dimethyl-2-chloroethylamine in anhydrous toluene. Note: If starting from the hydrochloride salt, the free base must be generated prior to use or used in a way that the reaction conditions allow for its in-situ formation. A common method is to neutralize the hydrochloride salt with a suitable base and extract the free amine.

  • Slowly add the N,N-dimethyl-2-chloroethylamine solution dropwise to the refluxing reaction mixture.

  • Maintain the reaction at reflux for approximately 6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium amide.

  • Transfer the mixture to a separatory funnel and add more water to dissolve the inorganic salts.

  • Separate the organic layer and wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude chlorphenamine.

  • The crude product can be purified by vacuum distillation or by conversion to its maleate salt followed by recrystallization to obtain chlorphenamine maleate.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Sodium amide is a highly reactive and corrosive solid that reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate precautions.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Toluene is a flammable and volatile organic solvent. Use in a well-ventilated area away from ignition sources.

  • N,N-dimethyl-2-chloroethylamine is a corrosive and toxic compound. Handle with care.

This document is intended for informational purposes only and should be used by qualified individuals. The procedures outlined should be adapted and optimized based on laboratory conditions and scale. Always perform a thorough risk assessment before commencing any chemical synthesis.

Application Notes and Protocols: The Role of 2-(4-Chlorobenzoyl)pyridine Moiety in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of the 2-(4-chlorobenzoyl)pyridine core structure in the development of novel agrochemicals. While this compound itself is a versatile intermediate[1], this document focuses on the synthesis and application of a closely related pyridine-containing benzoylcarbamate with demonstrated fungicidal properties. The protocols and data presented herein are designed to guide researchers in the synthesis and evaluation of similar compounds for crop protection applications.

The key reactive center in this compound for creating diverse molecular architectures is the ketone functional group. Reduction of this ketone yields (4-chlorophenyl)(pyridin-2-yl)methanol, a valuable precursor in pharmaceutical synthesis. In the context of agrochemicals, the 4-chlorobenzoyl moiety is a critical pharmacophore in a novel series of benzoylcarbamate fungicides.

Application in Fungicide Synthesis: Novel Benzoylcarbamates

A series of novel benzoylcarbamates incorporating a pyridine moiety has been synthesized and evaluated for their antifungal activity. Among these, 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-yl (4-chlorobenzoyl)carbamate (referred to as compound 4h in cited literature) has shown significant efficacy against phytopathogenic fungi[2]. This compound integrates the key structural features of a 4-chlorobenzoyl group, a carbamate linker, and a pyridine ring, demonstrating the potential of this chemical space for the development of new fungicides.

The synthesized benzoylcarbamates exhibited moderate to strong antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. Notably, compound 4h displayed significant activity, with EC50 values comparable or superior to the commercial fungicide chlorothalonil against B. cinerea[2].

Table 1: Antifungal Activity of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-yl (4-chlorobenzoyl)carbamate (4h)[2]

Fungal SpeciesEC50 (μg/mL)
Sclerotinia sclerotiorum10.85
Botrytis cinerea6.45

Experimental Protocols

The following section provides a detailed protocol for the synthesis of the fungicidally active benzoylcarbamate, illustrating a practical application of the 4-chlorobenzoyl moiety in agrochemical development.

The synthesis of compound 4h is achieved through the reaction of 3,3-dimethyl-1-(pyridin-3-yl)butan-2-ol with 4-chlorobenzoyl isocyanate.

Diagram 1: Synthesis of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-yl (4-chlorobenzoyl)carbamate (4h)

G cluster_reactants Reactants cluster_product Product cluster_conditions Reaction Conditions Alcohol 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol Reaction_Step + Alcohol->Reaction_Step Isocyanate 4-Chlorobenzoyl isocyanate Isocyanate->Reaction_Step Product 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-yl (4-chlorobenzoyl)carbamate (4h) Solvent Toluene Temperature Reflux Reaction_Step->Product

Caption: Synthetic scheme for the formation of the target fungicide.

Materials:

  • 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol

  • 4-Chlorobenzoyl isocyanate

  • Toluene (anhydrous)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of 3,3-dimethyl-1-(pyridin-3-yl)butan-2-ol (1.0 mmol) in anhydrous toluene (10 mL), add 4-chlorobenzoyl isocyanate (1.1 mmol).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure product.

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Yield 82%
Melting Point 129–131 °C
¹H NMR (CDCl₃, δ ppm) 1.06 (s, 9H), 2.77–2.83 (m, 1H), 2.98 (d, J = 14.4 Hz, 1H), 4.99 (q, J = 8.4 Hz, 1H), 7.21–7.64 (m, 6H), 8.41–8.44 (m, 2H), 8.77 (bs, 1H)
¹³C NMR (CDCl₃, δ ppm) 25.94, 33.36, 35.02, 83.32, 123.52, 128.85, 129.38, 131.57, 133.70, 136.85, 139.11, 147.75, 150.36, 151.44, 164.82
IR (KBr, cm⁻¹) 3369 (N–H), 1776 (C=O of carbamate), 1689 (C=O of benzoyl)

Logical Workflow and Signaling Pathway

The development of novel agrochemicals often follows a structured workflow from initial design to biological evaluation. The synthesis described above is a key part of this process.

Diagram 2: Experimental Workflow for Fungicide Development

G cluster_design Design & Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation Lead_Compound Lead Compound (e.g., Tolprocarb) Substructure_Splicing Substructure Splicing (Benzoyl, Carbamate, Pyridine) Lead_Compound->Substructure_Splicing Target_Molecule Target Molecule Design Substructure_Splicing->Target_Molecule Synthesis Chemical Synthesis Target_Molecule->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Structure_Elucidation Structure Elucidation (NMR, IR, MS) Purification->Structure_Elucidation In_Vitro_Assay In Vitro Antifungal Assay Structure_Elucidation->In_Vitro_Assay EC50_Determination EC50 Determination In_Vitro_Assay->EC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis EC50_Determination->SAR_Analysis

Caption: A typical workflow for the discovery of new fungicidal compounds.

Disclaimer: The experimental protocols provided are for informational purposes and should only be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for the Reduction of 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the reduction of 2-(4-chlorobenzoyl)pyridine to (4-chlorophenyl)(pyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below cover common reduction methodologies, including borohydride reductions and catalytic hydrogenation, to provide a comprehensive guide for laboratory-scale synthesis.

Introduction

The reduction of the ketone functional group in this compound to a secondary alcohol is a critical transformation in medicinal chemistry and drug development. The resulting product, (4-chlorophenyl)(pyridin-2-yl)methanol, serves as a precursor for antihistamines such as Bepotastine and Carbinoxamine. The choice of reduction method can significantly impact yield, purity, and scalability. This application note details two primary approaches: reduction by sodium or potassium borohydride, and catalytic hydrogenation.

Data Presentation: Comparison of Reduction Methods

The following table summarizes quantitative data for various methods used in the reduction of this compound.

MethodReducing Agent/CatalystSolvent(s)TemperatureReaction TimeYield (%)
Borohydride Reduction Potassium Borohydride (KBH₄)Methanol< 20°C30 min~97%
Sodium Borohydride (NaBH₄)Ethanol20°C2 - 6 hours~76%
Catalytic Hydrogenation (Adapted) Palladium on Carbon (Pd/C)MethanolRoom Temp.16 - 24 hoursHigh
Raney® Nickel2-PropanolReflux1 - 4 hoursHigh

Experimental Protocols

Protocol 1: Reduction using Potassium Borohydride

This protocol is adapted from a high-yield procedure for the synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol.

Materials:

  • This compound [(4-chlorophenyl)(pyridin-2-yl)methanone]

  • Methanol (MeOH)

  • Potassium Borohydride (KBH₄)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 20g of this compound in 50ml of methanol.

  • Cool the solution to below 20°C using an ice-water bath.

  • Slowly add 1.5g of potassium borohydride in portions, ensuring the internal temperature does not exceed 40°C.

  • After the addition is complete, stir the reaction mixture for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • To the residue, add 100ml of water and 100ml of dichloromethane and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with 50ml portions of dichloromethane.

  • Combine the organic layers, wash with 50ml of water, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product, (4-chlorophenyl)(pyridin-2-yl)methanol, as a solid. The expected yield is approximately 97%.[1]

Protocol 2: Reduction using Sodium Borohydride

This protocol offers an alternative borohydride reduction method.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium Borohydride (NaBH₄)

  • Water (H₂O)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 10g of this compound in 50ml of ethanol in a suitable reaction flask.

  • Cool the solution to 20°C.

  • Add 1g of sodium borohydride in small portions over 15-20 minutes.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.[2]

  • Once the reaction is complete, carefully add water to quench any excess sodium borohydride.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50ml).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography. A reported yield for a similar procedure is 76%.[1]

Protocol 3: Catalytic Hydrogenation using Palladium on Carbon (Adapted from Benzophenone Reduction)

This protocol is a general procedure for the hydrogenation of aromatic ketones and can be adapted for this compound.

Materials:

  • This compound

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate)

Procedure:

  • Dissolve this compound (e.g., 5 mmol) in methanol (20 ml) in a hydrogenation flask.

  • Add the 10% Pd/C catalyst to the solution.

  • Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker) or use a balloon filled with hydrogen.

  • Purge the flask with hydrogen gas to replace the air.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm or slightly above) at room temperature.

  • The reaction time can vary from 16 to 24 hours. Monitor the reaction by TLC or GC/MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the product.

Visualizations

G cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up cluster_product Final Product start This compound in Methanol/Ethanol reagent Add KBH₄ or NaBH₄ in portions start->reagent Cool solution stir Stir at specified temperature reagent->stir Monitor by TLC quench Quench with H₂O stir->quench concentrate1 Concentrate solvent quench->concentrate1 extract Extract with organic solvent concentrate1->extract dry Dry organic phase extract->dry concentrate2 Final Concentration dry->concentrate2 product (4-chlorophenyl)(pyridin-2-yl)methanol concentrate2->product

Caption: Workflow for Borohydride Reduction.

G cluster_start Starting Material & Catalyst cluster_reaction Hydrogenation cluster_workup Isolation cluster_product Final Product start This compound + Pd/C in Methanol purge Purge with H₂ start->purge react Stir under H₂ atmosphere (1 atm, RT) purge->react Monitor by TLC/GC filter Filter through Celite® to remove catalyst react->filter concentrate Concentrate filtrate filter->concentrate product (4-chlorophenyl)(pyridin-2-yl)methanol concentrate->product

Caption: Workflow for Catalytic Hydrogenation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(4-Chlorobenzoyl)pyridine synthesis.

Troubleshooting Guides

This section addresses specific issues encountered during common synthetic routes to this compound.

Route 1: Oxidation of 2-(p-Chlorobenzyl)pyridine

Question 1: My oxidation of 2-(p-chlorobenzyl)pyridine is resulting in a low yield and impure product. How can I improve this?

Answer: Optimizing the oxidation step is crucial for high yield and purity. Key factors to consider are the choice of oxidizing agent and reaction conditions.

  • Oxidizing Agent: Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation.[1][2] Alternative, more modern methods may employ transition metal catalysts with molecular oxygen, which are considered more environmentally friendly.[3]

  • Temperature Control: The reaction is typically heated. For instance, when using KMnO₄ in water, the mixture is heated to around 85°C before the oxidant is added. The temperature should be carefully maintained, for example, below 95°C, during the addition of KMnO₄ to prevent side reactions.[2][3]

  • Reaction Time: A sufficient reaction time is necessary for the conversion to complete. A typical duration is holding the reaction mixture at 85-95°C for about 4 hours.[2][3]

  • Quenching: After the reaction, any excess oxidizing agent must be quenched. Adding a small amount of methanol is an effective way to quench excess potassium permanganate.[1][3]

  • Purification: The intermediate ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, can be purified by recrystallization from a solvent like petroleum ether to achieve high purity before proceeding to the next step if a two-step synthesis of a downstream product is planned.[2][3]

Route 2: Friedel-Crafts Acylation

Question 2: I am attempting a Friedel-Crafts acylation of chlorobenzene with a 2-pyridinecarbonyl derivative, but the yield is very low. What are the common pitfalls?

Answer: Friedel-Crafts acylations involving pyridine rings can be challenging. The nitrogen atom in the pyridine ring can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.

  • Catalyst Stoichiometry: A higher amount of Lewis acid catalyst may be required to compensate for the amount that complexes with the pyridine nitrogen.

  • Reaction Conditions: The reaction temperature and time are critical. A patented method describes the reaction of 2-pyridine formyl chloride hydrochloride with chlorobenzene using aluminum trichloride as a catalyst at temperatures between 108°C and 145°C for 6 to 10 hours.[4]

  • Isomer Formation: The benzoylation of chlorobenzene typically yields a mixture of ortho, meta, and para isomers. The desired p-chlorobenzophenone is the major product, often forming in 84-97% of the isomeric mixture, but o- (3-12%) and m- (0.1-4%) isomers can also be formed.[5]

  • Alternative Acylating Agents: Recent methods have explored using α-oximinoketones as acylium precursors under milder conditions, which might offer an alternative to traditional Friedel-Crafts conditions.[6][7]

Route 3: Grignard Reaction

Question 3: My Grignard reaction between 4-chlorophenylmagnesium bromide and a pyridine-based precursor is failing to initiate or giving a low yield. What should I check?

Answer: Grignard reactions are highly sensitive to reaction conditions. Failure to initiate and low yields are common issues.

  • Absolute Dryness: The primary cause of failure is often the presence of moisture. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum), and anhydrous solvents (like THF or diethyl ether) are essential.[1] Even trace amounts of water can quench the Grignard reagent as it forms.[1]

  • Magnesium Activation: The surface of magnesium turnings can have a passivating layer of magnesium oxide.[1] Activation is crucial and can be achieved by:

    • Mechanical Activation: Grinding the magnesium turnings under an inert atmosphere.[1]

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2]

  • Side Reactions: A common side reaction is the Wurtz-like homocoupling of the aryl halide. This can be minimized by the slow and steady addition of the 4-bromochlorobenzene solution to the magnesium.[8]

  • Temperature Control: The formation of the Grignard reagent is exothermic and may require cooling to maintain a gentle reflux. The subsequent reaction with the pyridine precursor (e.g., 2-cyanopyridine or 2-pyridinecarboxaldehyde) should be performed at a controlled low temperature (e.g., 0°C) to minimize side reactions.[8][9]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reactive Grignard reagent from reacting with atmospheric oxygen and moisture.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound? A1: The primary methods include the oxidation of 2-(p-chlorobenzyl)pyridine, the Friedel-Crafts acylation of chlorobenzene with a 2-pyridinecarbonyl derivative, and the Grignard reaction between a 4-chlorophenylmagnesium halide and a suitable pyridine precursor like 2-cyanopyridine.[4][9][10]

Q2: How can I effectively purify the final this compound product? A2: Purification strategies depend on the impurities present from the specific synthetic route used.

  • Crystallization: If the product is solid, crystallization from a suitable solvent system is a highly effective method for achieving high purity.[11] For instance, after oxidation of 2-(p-chlorobenzyl)pyridine, the product can be crystallized from petroleum ether.[3]

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the target compound from byproducts and unreacted starting materials.[2][8]

  • Acid-Base Extraction: Due to the basic nature of the pyridine ring, an acidic wash (e.g., dilute HCl) can be used to extract the product into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[11]

Q3: My reaction is producing a significant amount of biphenyl derivatives as a byproduct. How can I avoid this? A3: The formation of biphenyl derivatives is characteristic of a Wurtz-like homocoupling side reaction, especially prevalent in Grignard synthesis. To minimize this, ensure a slow, controlled addition of the aryl halide to the magnesium suspension.[8] This helps to maintain a low concentration of the aryl halide, favoring the formation of the Grignard reagent over the coupling side reaction.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes

Synthesis MethodStarting MaterialsKey ReagentsReported YieldNotes
Oxidation2-(p-chlorobenzyl)pyridinePotassium permanganate (KMnO₄)~86%This is the yield for the ketone intermediate step.[2]
Friedel-Crafts Acylation2-Pyridinecarboxylic acid, ChlorobenzeneThionyl chloride, Aluminum trichloride31.2%Yield can be low due to catalyst deactivation and side reactions.[4]
Grignard Reaction4-Bromochlorobenzene, Pyridine-2-carboxaldehydeMagnesium (Mg), Iodine (I₂)~75%A direct, one-pot synthesis.[2]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-(p-Chlorobenzyl)pyridine

This protocol is adapted from a patented procedure for the synthesis of the intermediate (4-chlorophenyl)(pyridin-2-yl)methanone.[3][10]

  • Reaction Setup: In a suitable reaction vessel, add 25g of 2-(p-chlorobenzyl)pyridine and 100ml of water.

  • Heating: Begin stirring the mixture and heat it to 85°C.

  • Oxidant Addition: Gradually add 30g of potassium permanganate in portions, ensuring the reaction temperature does not exceed 95°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 85-95°C for 4 hours.

  • Quenching: Cool the mixture to 60°C and add 1ml of methanol to quench any excess potassium permanganate, stirring for 10 minutes.[3]

  • Work-up: Add 75ml of ethyl acetate, then continue cooling to 30°C and filter the mixture.

  • Extraction: Separate the organic layer from the filtrate. Extract the aqueous layer with ethyl acetate. Combine all organic layers.

  • Purification: Concentrate the combined organic layers under reduced pressure. To the residue, add petroleum ether, heat until the solid dissolves, and then cool to 0-5°C to allow the product to crystallize. Filter the solid and dry to obtain (4-chlorophenyl)(pyridin-2-yl)methanone.[3]

Protocol 2: Synthesis via Grignard Reaction

This protocol provides a direct route to the related alcohol, which can then be oxidized to the target ketone. The initial Grignard addition to an aldehyde is a key step.[2][9]

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.1 equivalents).

    • Add a crystal of iodine to activate the magnesium.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Slowly add a solution of 4-bromochlorobenzene (1.0 equivalent) in anhydrous THF dropwise to initiate and maintain a gentle reflux.[9]

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of pyridine-2-carboxaldehyde (0.9 equivalents) in anhydrous THF dropwise while maintaining the low temperature.[9]

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2][9]

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 4-Chlorophenyl-2-pyridinylmethanol.[2]

  • Oxidation to Ketone: The resulting alcohol can then be oxidized to the target this compound using standard oxidation methods (e.g., PCC, Swern oxidation).

Mandatory Visualization

G cluster_0 Synthetic Routes for this compound SM1 2-(p-Chlorobenzyl)pyridine R1 Oxidation SM1->R1 KMnO₄ SM2 Chlorobenzene + 2-Pyridinecarbonyl Chloride R2 Friedel-Crafts Acylation SM2->R2 AlCl₃ SM3 4-Bromochlorobenzene + Pyridine-2-carboxaldehyde R3 Grignard Reaction & Subsequent Oxidation SM3->R3 1. Mg, THF 2. [O] FP This compound R1->FP R2->FP R3->FP

Caption: Key synthetic pathways to this compound.

References

Technical Support Center: Synthesis of 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Chlorobenzoyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common laboratory and industrial scale syntheses for this compound include the oxidation of 2-(p-chlorobenzyl)pyridine and organometallic routes, such as Grignard reactions or reactions involving lithiated pyridine derivatives. While classical Friedel-Crafts acylation of pyridine is generally not feasible due to the deactivation of the pyridine ring by the Lewis acid catalyst, modified approaches can be employed.[1][2]

Q2: Why is direct Friedel-Crafts acylation of pyridine with 4-chlorobenzoyl chloride problematic?

A2: Pyridine, a basic heterocycle, readily forms a complex with Lewis acids (e.g., AlCl₃) which are required as catalysts for Friedel-Crafts reactions. This complexation deactivates the pyridine ring towards electrophilic aromatic substitution, thus inhibiting the acylation reaction.[1] The nitrogen lone pair coordinates with the Lewis acid, making the ring strongly electron-withdrawing.[1]

Q3: What are the typical impurities found in this compound?

A3: Common impurities depend on the synthetic route. In the oxidation of 2-(p-chlorobenzyl)pyridine, impurities can include unreacted starting material, over-oxidation products like p-chlorobenzoic acid and pyridine-2-carboxylic acid, the intermediate alcohol (4-chlorophenyl)(pyridin-2-yl)methanol, and 2-(p-chlorobenzyl)pyridine N-oxide.[3] Organometallic routes may have byproducts resulting from moisture contamination or homo-coupling.

Q4: What are effective methods for purifying this compound?

A4: Purification can be challenging due to the basic nature of the pyridine moiety. Common techniques include:

  • Recrystallization: Effective for obtaining high purity solid product. A suitable solvent system (e.g., ligroin, petroleum ether/ethyl acetate) should be carefully chosen to minimize product loss.[3][4]

  • Column Chromatography: Useful for separating the product from closely related impurities. Tailing on silica gel can be an issue, which can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.

  • Acid-Base Extraction: This technique can be used to separate the basic product from non-basic impurities. The product is extracted into an acidic aqueous layer, which is then basified and re-extracted with an organic solvent.

Troubleshooting Guides

Route 1: Oxidation of 2-(p-Chlorobenzyl)pyridine

This two-step process involves the oxidation of 2-(p-chlorobenzyl)pyridine to the ketone, followed by its reduction to the desired alcohol. However, for the synthesis of this compound, only the oxidation step is relevant.

Issue 1: Low or No Conversion of Starting Material

Possible Cause Troubleshooting Steps
Inactive Oxidizing Agent Use a fresh, properly stored batch of the oxidizing agent (e.g., KMnO₄, Na₂Cr₂O₇).
Sub-optimal Reaction Temperature Ensure the reaction is heated to the recommended temperature (e.g., 85-95°C for KMnO₄ oxidation) to overcome the activation energy.[4]
Insufficient Oxidizing Agent Use the correct stoichiometric amount of the oxidizing agent as specified in the protocol.
Inert Atmosphere (for aerobic oxidation) For aerobic oxidations, ensure an adequate supply of oxygen or air. An inert atmosphere will prevent the reaction.[3]

Issue 2: Low Yield of this compound Despite High Conversion

Possible Cause Troubleshooting Steps
Over-oxidation Strong oxidizing agents can cleave the ketone to form p-chlorobenzoic acid and pyridine-2-carboxylic acid.[3] Reduce reaction time or temperature, or consider a milder oxidizing agent.
Formation of N-oxide The pyridine nitrogen is susceptible to oxidation.[3] Control the reaction conditions carefully. N-oxide can be difficult to separate from the desired product.
Incomplete Product Precipitation/Extraction During work-up, ensure the pH is adjusted correctly for extraction. If the product is precipitated, ensure complete precipitation by cooling and allowing sufficient time.[3]
Losses During Purification Optimize the recrystallization solvent and volume. In chromatography, select a solvent system that provides good separation to avoid co-elution with impurities.[3]
Route 2: Organometallic Routes (e.g., Grignard Reaction)

This route typically involves the reaction of a pyridyl organometallic reagent (e.g., 2-pyridylmagnesium bromide) with a 4-chlorobenzoyl derivative (e.g., 4-chlorobenzoyl chloride).

Issue 1: Failure to Form the Grignard Reagent

Possible Cause Troubleshooting Steps
Presence of Moisture Rigorously dry all glassware and use anhydrous solvents. Even trace amounts of water will quench the Grignard reagent.
Passivated Magnesium Surface Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Slow Initiation Gentle heating or sonication can help to initiate the reaction.

Issue 2: Low Yield of the Desired Ketone

Possible Cause Troubleshooting Steps
Reaction with Oxygen Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Grignard reagent.
Side reaction with the acyl chloride The Grignard reagent can add to the newly formed ketone to give a tertiary alcohol. This can be minimized by slow, low-temperature addition of the acyl chloride to the Grignard reagent.
Homo-coupling of the Grignard reagent This can occur, especially in the presence of certain impurities or at higher temperatures.

Experimental Protocols

Protocol 1: Oxidation of 2-(p-Chlorobenzyl)pyridine with Potassium Permanganate [4]

  • To a reaction vessel, add 25g of 2-(p-chlorobenzyl)pyridine and 100ml of water.

  • Begin stirring the mixture and heat to 85°C.

  • Gradually add 30g of potassium permanganate in batches, ensuring the reaction temperature does not exceed 95°C.

  • After the addition is complete, maintain the reaction mixture at 85-95°C for 4 hours.

  • To quench the excess potassium permanganate, add 1ml of methanol and stir for 10 minutes.

  • Cool the mixture to 60°C and filter off the manganese dioxide.

  • Extract the filtrate with ethyl acetate.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from petroleum ether.

Visualizations

experimental_workflow cluster_oxidation Oxidation of 2-(p-Chlorobenzyl)pyridine start Mix 2-(p-chlorobenzyl)pyridine and Water heat Heat to 85°C start->heat add_kmno4 Add KMnO₄ (maintain T < 95°C) heat->add_kmno4 react React for 4h at 85-95°C add_kmno4->react quench Quench with Methanol react->quench cool_filter Cool and Filter MnO₂ quench->cool_filter extract Extract with Ethyl Acetate cool_filter->extract purify Wash, Dry, Concentrate extract->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound via oxidation.

troubleshooting_logic cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting start Start Synthesis check_yield Low Yield? start->check_yield cause1 Over-oxidation check_yield->cause1 Yes cause2 N-oxide Formation check_yield->cause2 Yes cause3 Incomplete Reaction check_yield->cause3 Yes cause4 Purification Loss check_yield->cause4 Yes end Improved Yield check_yield->end No solution1 Optimize Reaction Time/Temp cause1->solution1 solution2 Control Reaction Conditions cause2->solution2 solution3 Check Reagents/Conditions cause3->solution3 solution4 Optimize Purification Method cause4->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Crude 2-(4-Chlorobenzoyl)pyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(4-Chlorobenzoyl)pyridine via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting and FAQs

This section addresses common issues that may be encountered during the recrystallization of this compound.

Question/Issue Possible Cause(s) Recommended Solution(s)
The compound does not fully dissolve in the hot solvent. 1. Insufficient solvent volume.2. The chosen solvent is not suitable.3. Presence of insoluble impurities.1. Add small increments of hot solvent until the compound dissolves. Avoid a large excess.2. If a large volume of solvent is required, consider a different solvent or a mixed-solvent system.3. If a small amount of solid remains, it is likely an impurity. Perform a hot filtration to remove it.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated.2. The cooling process is too slow, or the cooling temperature is not low enough.1. Evaporate some of the solvent to increase the concentration of the compound and allow the solution to cool again.2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.3. Cool the solution in an ice bath to further decrease solubility.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound (Melting Point: 62-66 °C).2. The solution is cooling too rapidly.3. High concentration of impurities.1. Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.2. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.3. Consider pre-purification by another method or using a different recrystallization solvent.
The yield of recovered crystals is low. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. The crystals were washed with a solvent that was not ice-cold.1. Minimize the amount of hot solvent used for dissolution.2. Pre-heat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.3. Always wash the collected crystals with a minimal amount of ice-cold solvent.
The purified crystals are colored. 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. Boil for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
How do I choose a suitable recrystallization solvent? The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.Perform small-scale solubility tests with various solvents such as methanol, ethanol, isopropanol, ethyl acetate, toluene, and hexane or ligroin. A mixed-solvent system (e.g., ethyl acetate/hexane) can also be effective.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ligroin

This protocol is based on a method described for the purification of this compound.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ligroin and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add small portions of hot ligroin until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should be observed.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ligroin to remove any remaining soluble impurities.

  • Drying: Dry the purified white microprisms under vacuum to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization using Ethyl Acetate and Hexane

This protocol is adapted from a method for a structurally similar compound and can be a good alternative if a single solvent is not effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If necessary, perform a hot filtration as described in Protocol 1.

  • Inducing Crystallization: While the solution is still warm, slowly add hexane (the anti-solvent) dropwise with swirling until a slight turbidity (cloudiness) persists. If too much hexane is added, add a few drops of warm ethyl acetate to redissolve the precipitate.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethyl acetate and hexane.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Solubility of this compound
Solvent Solubility at 25°C (Estimated) Solubility at Boiling Point (Estimated) Notes
Methanol SolubleVery SolubleSupplier data indicates solubility in methanol.
Ethanol Moderately SolubleSolubleGood candidate for single-solvent recrystallization.
Isopropanol Sparingly SolubleModerately SolubleMay be a good choice for recrystallization.
Ethyl Acetate Moderately SolubleSolubleCan be used as the primary solvent in a mixed-solvent system.
Toluene Sparingly SolubleModerately SolubleA potential option for recrystallization.
Hexane/Ligroin Sparingly SolubleSparingly to Moderately SolubleDescribed as a suitable recrystallization solvent.[1] Can also be used as an anti-solvent.
Water InsolubleInsolubleNot a suitable solvent for recrystallization.

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Filtration (if impurities are present) dissolve->hot_filtration cool Cool Slowly to Room Temperature dissolve->cool No Impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration to Collect Crystals ice_bath->filter wash Wash with Ice-Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: A generalized workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization Troubleshooting Decision Tree start Cooled Solution check_crystals Are Crystals Forming? start->check_crystals oiling_out Is an Oil Forming? check_crystals->oiling_out No success Continue Cooling and Filtration check_crystals->success Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal oiling_out->induce_crystallization No, Clear Solution reheat_add_solvent Reheat to Dissolve Oil, Add More 'Good' Solvent or a Little 'Bad' Solvent oiling_out->reheat_add_solvent Yes concentrate Too Much Solvent? Evaporate Some Solvent induce_crystallization->concentrate slow_cooling Cool More Slowly reheat_add_solvent->slow_cooling

Caption: A decision tree for troubleshooting common issues during the crystallization step.

References

Technical Support Center: Column Chromatography Purification of 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of 2-(4-Chlorobenzoyl)pyridine using column chromatography. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the column chromatography purification of this compound?

For a compound with the polarity of this compound, which contains a moderately polar ketone and a basic pyridine ring, normal-phase chromatography on silica gel is the most common starting point. A solvent system of intermediate polarity, such as a gradient of ethyl acetate in hexanes, is recommended. It is crucial to first develop the separation on a Thin Layer Chromatography (TLC) plate to determine the optimal solvent ratio.

Q2: Which stationary phase should I use for purification?

The choice of stationary phase depends on the impurities and the stability of the compound.

  • Silica Gel (Standard): This is the most common choice for normal-phase chromatography. Use silica gel with a standard particle size (e.g., 40-63 µm) for flash chromatography.

  • Alumina: If your compound is sensitive to the acidic nature of silica gel, alumina (neutral or basic) can be a suitable alternative.[1]

  • Reversed-Phase Silica (C18): If the compound or impurities are very polar, reversed-phase chromatography may provide a better separation.[1] This involves a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Q3: How do I select an appropriate mobile phase (eluent)?

Mobile phase selection is critical for achieving good separation.

  • TLC Analysis: Test various solvent systems using TLC. The ideal system should give your target compound an Rf value between 0.2 and 0.4.

  • Normal-Phase: Start with a non-polar solvent (e.g., Hexane, Heptane) and add a more polar solvent (e.g., Ethyl Acetate, Dichloromethane, Acetone) in increasing proportions.

  • Reversed-Phase: Start with a polar solvent (e.g., Water) and add a less polar, miscible organic solvent (e.g., Acetonitrile, Methanol).

  • Modifiers for Tailing: Due to the basic pyridine nitrogen, peak tailing on silica gel is a common issue. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape by neutralizing acidic silanol groups on the silica surface.[2]

Q4: My compound appears to be degrading on the column. What should I do?

Compound degradation on the column is often due to the acidic nature of the stationary phase.

  • Test Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation products appear.[1]

  • Deactivate Silica: Neutralize the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent before packing the column.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound will not elute from the column. The mobile phase is not polar enough.Gradually increase the percentage of the polar solvent in your mobile phase. If necessary, switch to a more polar solvent system (e.g., from Ethyl Acetate/Hexane to Methanol/Dichloromethane).
The compound has decomposed on the column.Test the compound's stability on silica gel using a 2D TLC test.[1] If it is unstable, use a deactivated stationary phase like alumina or add a modifier (e.g., triethylamine) to the eluent.
Poor separation or co-elution of fractions. The mobile phase is too polar, causing all compounds to elute quickly.Decrease the polarity of the mobile phase. A shallower gradient or isocratic elution with a less polar solvent system may be required.
The column was overloaded with the sample.Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
The column was packed improperly, leading to channeling.Ensure the column is packed uniformly without any cracks or air bubbles. The "slurry packing" method is generally most effective.
Peak tailing in collected fractions. The basic pyridine group is interacting strongly with acidic silanol groups on the silica surface.Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonium hydroxide, to your mobile phase to improve peak shape.[2]
Compound elutes too quickly (in the solvent front). The mobile phase is too polar.Use a less polar solvent system. Start with a low percentage of the polar solvent and increase it gradually.[1]
The sample was dissolved in a solvent much stronger than the mobile phase.Dissolve the sample in the weakest possible solvent it is soluble in, ideally the mobile phase itself. If a strong solvent must be used, consider the dry loading method.[3]

Data Presentation

The following tables provide suggested solvent systems for method development. The optimal system for your specific sample may vary depending on the impurities present.

Table 1: Suggested Normal-Phase Mobile Phase Systems (in order of increasing polarity)

Non-Polar Solvent Polar Solvent Modifier (Optional) Notes
Hexane / Heptane Ethyl Acetate ~0.5% Triethylamine A standard starting system. Adjust the ratio based on TLC.
Dichloromethane Ethyl Acetate ~0.5% Triethylamine Good for moderately polar compounds.

| Dichloromethane | Methanol | ~0.5% Ammonium Hydroxide | A more polar system for compounds that are poorly soluble or have low Rf in less polar systems. |

Table 2: Suggested Reversed-Phase Mobile Phase Systems

Weak Solvent (A) Strong Solvent (B) Modifier (Optional) Notes
Water Acetonitrile 0.1% Formic Acid Acidic conditions can improve peak shape for basic compounds by ensuring they are consistently protonated.[2]
Water Methanol 0.1% Ammonium Hydroxide Basic conditions keep the pyridine nitrogen neutral, which can improve retention and peak shape.[2]

| 10mM Ammonium Acetate | Acetonitrile | None | A buffered system can provide more reproducible results. |

Experimental Protocols

Protocol 1: Standard Normal-Phase Flash Chromatography
  • TLC Analysis: Determine the optimal eluent composition by running TLC plates. Aim for an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed.

    • Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully pipette the solution onto the top of the column.[3]

    • Dry Loading: If the sample is not soluble in the mobile phase, dissolve it in a strong solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed.[3]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure (flash chromatography) to achieve a steady flow rate.

    • If using a gradient, gradually increase the proportion of the polar solvent.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

The following diagrams illustrate the general workflow for purification and a decision-making process for troubleshooting common issues.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Recovery Crude Crude Sample TLC TLC Analysis Crude->TLC Spot Setup Pack Column TLC->Setup Select Conditions Load Load Sample Setup->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: General workflow for column chromatography purification.

G Start Problem: Compound not eluting Decision1 Is Rf > 0 in any tested solvent? Start->Decision1 Action1 Increase polarity of mobile phase. (e.g., add MeOH) Decision1->Action1 Yes Action2 Check for decomposition on TLC plate. Decision1->Action2 No Decision2 Is compound stable? Action2->Decision2 Action3 Use deactivated silica or alumina. Decision2->Action3 No Action4 Compound is likely stable but very polar. Use highly polar system or reversed-phase. Decision2->Action4 Yes

Caption: Troubleshooting decision tree for a non-eluting compound.

References

Technical Support Center: Grignard Synthesis of 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-(4-Chlorobenzoyl)pyridine via Grignard reaction, targeting researchers and professionals in organic synthesis and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common Grignard route for synthesizing this compound?

The synthesis is typically achieved through the nucleophilic addition of a 4-chlorophenyl Grignard reagent (4-chlorophenylmagnesium bromide) to a suitable 2-substituted pyridine electrophile, such as 2-cyanopyridine. Following the addition, a hydrolysis work-up yields the desired ketone.

Q2: What are the most critical factors for a successful reaction?

The success of this Grignard reaction hinges on three primary factors:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic species like water.[1] All glassware must be rigorously dried (flame or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[1]

  • Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide, which can prevent the reaction from starting.[1][2] Activation is crucial for initiating the formation of the Grignard reagent.[1][2]

  • Temperature Control: The reaction is exothermic. Proper temperature management is essential to minimize side reactions and ensure a good yield.[1]

Q3: What are the major side reactions to be aware of?

The primary side reactions include:

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted aryl halide (4-chlorobromobenzene) to form 4,4'-dichlorobiphenyl.[3] This is more common at higher temperatures.[1]

  • Reaction with Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the magnesium center of the Grignard reagent, reducing its nucleophilicity.[3]

  • Protonation of the Grignard Reagent: Any trace moisture or other protic impurities will quench the Grignard reagent, converting it to chlorobenzene and reducing the overall yield.[2]

Troubleshooting Guide

Problem 1: The Grignard reaction fails to initiate.

Possible Causes & Solutions

  • Cause: Presence of moisture in glassware or solvent.

    • Solution: Ensure all glassware is flame-dried under an inert atmosphere (Nitrogen or Argon) or oven-dried at >120°C for several hours and assembled while hot.[1][4] Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation over sodium).

  • Cause: Magnesium surface is passivated (coated with MgO).

    • Solution: Activate the magnesium turnings. This can be done by adding a small crystal of iodine (the brown color will disappear upon initiation), a few drops of 1,2-dibromoethane, or by gently crushing the turnings in a mortar and pestle before reaction to expose a fresh surface.[1][4]

  • Cause: The concentration of the aryl halide is too low at the start.

    • Solution: Ensure a sufficient concentration of the aryl halide and a small amount of solvent are added to the magnesium at the beginning. Once the reaction initiates (observed by bubbling or a cloudy appearance), the rest of the aryl halide solution can be added dropwise.[4]

Problem 2: The yield of this compound is consistently low.

Possible Causes & Solutions

  • Cause: Incomplete formation of the Grignard reagent.

    • Solution: Ensure the magnesium is mostly consumed before adding the pyridine electrophile. Allow sufficient reaction time (e.g., 30-60 minutes after the addition of the aryl halide is complete) for the Grignard reagent to form.[4]

  • Cause: Significant Wurtz coupling side reaction.

    • Solution: Add the 4-chlorobromobenzene solution slowly and dropwise to the magnesium suspension.[3] This maintains a low concentration of the halide and minimizes coupling. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can favor this side reaction.[1]

  • Cause: The Grignard reagent is quenched by the pyridine nitrogen.

    • Solution: Perform the addition of the Grignard reagent to the 2-cyanopyridine at a low temperature (e.g., 0 °C or below) to favor nucleophilic attack on the nitrile carbon over coordination to the nitrogen.[3]

  • Cause: Inefficient reaction work-up.

    • Solution: The hydrolysis of the intermediate imine should be performed carefully. Quenching the reaction with a saturated aqueous solution of ammonium chloride is a common method.[3][5] Ensure thorough extraction of the product from the aqueous layer with a suitable organic solvent like ethyl acetate.[5]

Problem 3: The final product is impure and difficult to purify.

Possible Causes & Solutions

  • Cause: Presence of 4,4'-dichlorobiphenyl from Wurtz coupling.

    • Solution: This byproduct can often be removed by column chromatography on silica gel.[4] Optimizing the reaction conditions to minimize its formation (slow addition, controlled temperature) is the best approach.[1][3]

  • Cause: Unreacted starting materials.

    • Solution: Use a slight excess (1.2 equivalents) of the Grignard reagent to ensure full consumption of the 2-cyanopyridine.[6] Purification can be achieved through silica gel column chromatography.[4]

  • Cause: Formation of magnesium salts during work-up.

    • Solution: During the work-up, ensure the pH is acidic enough to dissolve the magnesium salts.[2] Washing the combined organic layers with water and brine helps remove residual salts.[4]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes the formation of 4-chlorophenylmagnesium bromide followed by its reaction with 2-cyanopyridine.

Materials:

  • Magnesium turnings

  • Iodine (one small crystal)

  • 1-bromo-4-chlorobenzene

  • 2-Cyanopyridine

  • Anhydrous diethyl ether or THF[4]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution[3]

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • 3M Hydrochloric acid

Procedure:

  • Preparation of Grignard Reagent:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.[4]

    • Add magnesium turnings (1.2 eq.) and a crystal of iodine to the flask.[4]

    • In the dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene (1.1 eq.) in anhydrous diethyl ether.

    • Add a small amount of this solution to the magnesium to initiate the reaction (indicated by the fading of the iodine color and gentle bubbling).[4]

    • Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After addition, stir for another 30-60 minutes.[4]

  • Reaction with 2-Cyanopyridine:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve 2-cyanopyridine (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.[3]

    • After addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution.[3]

    • Add 3M HCl and stir the mixture vigorously for 1 hour to hydrolyze the intermediate imine.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[5]

    • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.[4]

    • Concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using an eluent such as ethyl acetate/hexane.[4]

Quantitative Data Summary

The following tables provide a summary of key parameters and properties.

Table 1: Influence of Reaction Parameters on Yield

ParameterConditionExpected Outcome on YieldRationale
Moisture Presence of H₂ODrastic DecreaseQuenches the highly basic Grignard reagent.[1][2]
Temperature Excessive HeatingDecreasePromotes side reactions like Wurtz coupling.[1]
Halide Addition Rate Rapid AdditionDecreaseIncreases local concentration, favoring Wurtz coupling.[3]
Magnesium Activation OmissionNo Reaction / Very Low YieldPrevents the formation of the Grignard reagent.[1]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 6318-51-0
Molecular Formula C₁₂H₈ClNO[7]
Molecular Weight 217.65 g/mol [7]
Appearance White to light yellow powder/crystal
Purity (Typical) >97.0%
Melting Point 62.0 to 66.0 °C

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the Grignard synthesis of this compound.

TroubleshootingWorkflow start Low / No Product Yield check_initiation Did the reaction initiate? (Color change, reflux, Mg consumption) start->check_initiation no_initiation Problem: No Initiation check_initiation->no_initiation No initiation_ok Problem: Low Yield Despite Initiation check_initiation->initiation_ok Yes cause_moisture Cause: Moisture Present no_initiation->cause_moisture cause_mg_passive Cause: Mg Passivated no_initiation->cause_mg_passive solution_dry Solution: Flame-dry glassware, use anhydrous solvent. cause_moisture->solution_dry solution_activate Solution: Activate Mg with Iodine or 1,2-dibromoethane. cause_mg_passive->solution_activate cause_wurtz Cause: Wurtz Coupling initiation_ok->cause_wurtz cause_pyridine Cause: Pyridine Inhibition initiation_ok->cause_pyridine cause_workup Cause: Poor Work-up initiation_ok->cause_workup solution_wurtz Solution: Slow halide addition, maintain gentle reflux. cause_wurtz->solution_wurtz solution_pyridine Solution: Add Grignard to 2-CN-Py at low temp (0 °C). cause_pyridine->solution_pyridine solution_workup Solution: Ensure complete hydrolysis and thorough extraction. cause_workup->solution_workup

Caption: Troubleshooting workflow for the Grignard synthesis.

References

Optimization of reaction conditions for 2-(4-Chlorobenzoyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-(4-Chlorobenzoyl)pyridine, also known as (4-chlorophenyl)(pyridin-2-yl)methanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common and effective methods for synthesizing this compound are the oxidation of 2-(p-chlorobenzyl)pyridine and the Grignard reaction.[1][2] The oxidation-reduction pathway involves creating the ketone from 2-(p-chlorobenzyl)pyridine, which can then be isolated.[2] The Grignard reaction provides a direct route by forming a carbon-carbon bond between a 4-chlorophenyl group and a pyridine precursor.[2]

Q2: My reaction yield is consistently low. What are the general causes?

A2: Low yields can stem from several factors depending on the chosen synthesis route. For Grignard reactions, the primary culprit is often moisture contamination, which quenches the highly reactive Grignard reagent.[3] Incomplete reagent formation and side reactions due to improper temperature control are also common issues.[4] For oxidation reactions, low yields can result from incomplete oxidation, the use of a suboptimal oxidizing agent, or poor temperature control, which can lead to byproduct formation.[3][4]

Q3: What are the most effective methods for purifying the final product?

A3: Purification of this compound can be effectively achieved through several standard laboratory techniques.[3]

  • Extraction: A typical workup involves quenching the reaction and then extracting the product into an organic solvent like ethyl acetate.[3] The combined organic layers are then washed with water and brine.[3]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired ketone from unreacted starting materials and byproducts.[3] A common eluent system is a mixture of ethyl acetate and hexane.[3]

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent final purification step to achieve high purity.[3] Petroleum ether has been successfully used to recrystallize the intermediate ketone in the oxidation-reduction pathway.[3][4]

Troubleshooting Guides

Route 1: Oxidation of 2-(p-Chlorobenzyl)pyridine

Issue: Low yield or purity of this compound.

This is a common issue when oxidizing 2-(p-chlorobenzyl)pyridine. Optimizing the reaction conditions is key to a successful synthesis.[4]

Potential Cause Recommended Solution
Inefficient Oxidizing Agent Use a strong oxidizing agent like potassium permanganate (KMnO₄), which has been shown to be effective for this transformation.[1][3]
Poor Temperature Control Carefully maintain the reaction temperature between 85-95°C.[1][2][3] Lower temperatures may lead to an incomplete reaction, while higher temperatures can promote side product formation.
Exothermic Reaction Runaway Add the oxidizing agent (e.g., KMnO₄) in portions to the heated reaction mixture.[3] This allows for better management of the exothermic reaction and prevents overheating.
Incomplete Reaction Ensure a sufficient reaction time of 4-6 hours at the optimal temperature (85-95°C) to allow the reaction to go to completion.[1][5]
Excess Oxidizing Agent After the reaction period, quench any excess potassium permanganate by adding a small amount of methanol and stirring.[3][4] This prevents interference in the subsequent work-up steps.
Route 2: Grignard Reaction

While the Grignard reaction can directly produce the corresponding alcohol, a similar pathway using 2-cyanopyridine as the electrophile yields the desired ketone, this compound.[1] The most frequent challenges arise during the formation of the Grignard reagent itself.

Issue 1: Grignard reaction fails to initiate.

Failure to initiate is a common problem in Grignard synthesis, often due to moisture or a passivated magnesium surface.[4]

Potential Cause Recommended Solution
Moisture Contamination Rigorously dry all glassware, either in an oven overnight or by flame-drying under vacuum.[4] Use anhydrous solvents, such as anhydrous tetrahydrofuran (THF).[4][5]
Passivated Magnesium Surface Activate the magnesium turnings before the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in THF.[2][3][4]
Reaction with Atmosphere The Grignard reagent is highly reactive with atmospheric oxygen and moisture.[4] The entire reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).[4]

Issue 2: Low yield of the desired product.

Potential Cause Recommended Solution
Incomplete Grignard Reagent Formation After the initial exothermic reaction subsides, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[3]
Side Reactions due to High Temperature The addition of the electrophile (e.g., 2-cyanopyridine solution) should be performed at a low temperature. It is recommended to cool the Grignard reagent to 0°C in an ice bath before dropwise addition.[3][4]
Exothermic Reaction during Addition Add the solution of the electrophile slowly and dropwise to maintain control over the reaction temperature and prevent side reactions.[4]

Data Presentation

Table 1: Summary of Optimized Conditions for Oxidation Route
ParameterValueReference(s)
Starting Material 2-(p-chlorobenzyl)pyridine[2][5]
Oxidizing Agent Potassium Permanganate (KMnO₄)[2][5]
Solvent Water[2][5]
Temperature 85-95 °C[1][2][3][5]
Reaction Time 4-6 hours[1][5]
Yield 60-97% (for oxidation step)[2][5]
Table 2: Summary of Optimized Conditions for Grignard Route
ParameterValueReference(s)
Starting Materials 4-bromochlorobenzene, 2-Cyanopyridine[1][2][5]
Key Reagents Magnesium (Mg), Iodine (I₂) for activation[2]
Solvent Anhydrous Tetrahydrofuran (THF)[2][5]
Reaction Temperature 0°C to Room Temperature[3][5]
Reaction Time Several hours[5]
Yield ~75%[2][5]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-(p-Chlorobenzyl)pyridine

This protocol details the synthesis of the intermediate ketone, (4-chlorophenyl)(pyridin-2-yl)methanone.

Step 1: Oxidation

  • Charge a suitable reaction vessel with 25g of 2-(p-chlorobenzyl)pyridine and 100ml of water.[1]

  • Heat the stirred mixture to 85°C.[1][3]

  • Add 30g of potassium permanganate in portions, ensuring the internal temperature does not exceed 95°C.[1][3]

  • Maintain the reaction mixture at 85-95°C for 4 hours.[1][3]

  • After the incubation period, add 1ml of methanol to quench any excess permanganate and stir for 10 minutes.[3]

  • Cool the mixture to 60°C and add 75ml of ethyl acetate.[1][3]

  • Continue cooling to 30°C and filter the mixture to remove manganese dioxide.[3][4] Wash the filter cake with 50ml of ethyl acetate.[3]

  • Separate the organic layer from the filtrate. Extract the aqueous layer again with ethyl acetate.[3][4]

  • Combine all organic layers, wash with water, and concentrate under reduced pressure to obtain the crude product.[3][4]

  • Recrystallize the crude product from petroleum ether to yield pure (4-chlorophenyl)(pyridin-2-yl)methanone.[4]

Protocol 2: Synthesis via Grignard Reaction

This protocol describes the formation of the Grignard reagent and its subsequent reaction with 2-cyanopyridine.

Step 1: Grignard Reagent Formation

  • Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[3]

  • Add magnesium turnings (1.1 equivalents) to the flask.[5] Add a single crystal of iodine to activate the magnesium.[2][3]

  • Cover the magnesium with anhydrous tetrahydrofuran (THF).[5]

  • Dissolve 4-bromochlorobenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.[5]

  • Add a small portion of the 4-bromochlorobenzene solution to the magnesium. The reaction should initiate, indicated by bubbling and gentle reflux.[3][5]

  • Once initiated, add the remaining 4-bromochlorobenzene solution dropwise to maintain a steady reflux.[3][5]

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]

Step 2: Reaction with 2-Cyanopyridine

  • Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.[3]

  • In a separate flask, dissolve 2-cyanopyridine (0.9 equivalents) in anhydrous THF.[1]

  • Add the 2-cyanopyridine solution dropwise to the cooled and stirred Grignard reagent.[5]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until completion (monitor by TLC).[3][5]

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.[5]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.[3][5]

  • Combine the organic layers, wash sequentially with water and brine, and dry over anhydrous sodium sulfate.[3][5]

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.[3][5] Further purification can be performed via column chromatography or recrystallization.[3]

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product start_mat 2-(p-chlorobenzyl)pyridine Water reaction Heat to 85-95°C Add KMnO4 in portions Stir for 4-6 hours start_mat->reaction oxidant KMnO4 oxidant->reaction Portion-wise addition quench Quench with Methanol reaction->quench extract Cool & Extract with Ethyl Acetate quench->extract purify Concentrate & Recrystallize from Petroleum Ether extract->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound via oxidation.

G cluster_reagent Grignard Reagent Formation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product start_grignard 4-Bromochlorobenzene Magnesium Turnings Anhydrous THF activate Activate with Iodine start_grignard->activate form_grignard Initiate & Reflux (Inert Atmosphere) activate->form_grignard grignard_reagent 4-Chlorophenyl- magnesium bromide form_grignard->grignard_reagent reaction Cool to 0°C Add 2-Cyanopyridine dropwise Stir at RT grignard_reagent->reaction start_reaction 2-Cyanopyridine in Anhydrous THF start_reaction->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Ethyl Acetate Wash & Dry quench->extract purify Concentrate & Purify (Chromatography) extract->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.

Caption: Troubleshooting logic for Grignard reaction initiation failure.

References

Technical Support Center: Degradation and Stability of 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation and stability studies of 2-(4-Chlorobenzoyl)pyridine. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Disclaimer: There is limited publicly available data specifically on the degradation and stability of this compound. Therefore, the information provided below is based on general principles of forced degradation studies, the known chemistry of related functional groups (pyridines, ketones, chlorinated aromatic compounds), and established analytical troubleshooting. The experimental protocols are representative examples and may require optimization for this specific molecule.

Troubleshooting Guides

This section addresses common problems that may arise during the analysis and stability testing of this compound.

Issue 1: Inconsistent Peak Areas or Retention Times in HPLC Analysis

  • Question: My HPLC analysis of this compound is showing inconsistent peak areas and shifting retention times. What could be the cause?

  • Answer: Variability in HPLC results can stem from several factors. Here's a systematic approach to troubleshooting:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is adequately degassed. Inconsistent composition or dissolved gases can affect retention times and baseline stability.

    • Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration is a common cause of retention time drift.

    • System Leaks: Check for any leaks in the HPLC system, particularly at fittings and connections. Even minor leaks can cause pressure fluctuations and affect flow rate, leading to inconsistent results.

    • Injector Issues: Incomplete sample loop filling or the presence of air bubbles in the injector can lead to variable injection volumes and, consequently, inconsistent peak areas.

    • Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion or shifting. If a different solvent is used, ensure it is miscible with the mobile phase and used in the smallest possible volume.

Issue 2: Appearance of Unexpected Peaks in the Chromatogram During Stability Studies

  • Question: I am observing new, unidentified peaks in the chromatogram of my this compound sample after subjecting it to stress conditions. How should I proceed?

  • Answer: The appearance of new peaks indicates degradation of the compound. The following steps should be taken:

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main compound and the new peaks. This will help determine if peaks are co-eluting.

    • Forced Degradation Study: The new peaks are likely degradation products. To understand their origin, a systematic forced degradation study should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to see which conditions generate these specific impurities.

    • Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the new peaks. This information is crucial for proposing potential structures of the degradation products.

    • Method Optimization: The HPLC method may need to be optimized to achieve better separation between the parent compound and the newly formed degradation products. This could involve adjusting the mobile phase composition, gradient, or column chemistry.

Issue 3: Low Recovery of this compound After Stress Testing

  • Question: After performing forced degradation, the total recovery of this compound and its degradation products is significantly less than 100%. What could be the reason?

  • Answer: Low mass balance is a common issue in forced degradation studies and can be attributed to several factors:

    • Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such compounds.

    • Formation of Volatile Degradants: Degradation could lead to volatile products that are lost during sample preparation or analysis.

    • Precipitation of Degradants: Some degradation products may have poor solubility in the sample solvent and precipitate out of the solution, leading to an underestimation of their concentration.

    • Adsorption to Container Surfaces: The compound or its degradants may adsorb to the surface of the sample vials. Using silanized vials can help mitigate this issue.

    • Inappropriate Wavelength: Ensure the detection wavelength is appropriate for both the parent compound and the degradation products. A PDA detector can help in selecting a suitable wavelength where all components have reasonable absorbance.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The ketone functional group is generally stable to hydrolysis. However, under harsh acidic or basic conditions, cleavage of the bond between the carbonyl group and the pyridine ring or the chlorophenyl ring could potentially occur, though this is less likely.

  • Oxidation: The pyridine ring is susceptible to N-oxidation, forming the corresponding N-oxide. The methanone bridge could also be susceptible to oxidative cleavage under strong oxidative stress.

  • Photodegradation: Aromatic ketones can be susceptible to photoreduction or photo-cleavage. The presence of the chlorine atom on the phenyl ring and the nitrogen in the pyridine ring could influence the photolytic stability.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, potentially leading to fragmentation.

Q2: How should I store this compound to ensure its stability?

A2: For general laboratory use, it is recommended to store this compound in a cool, dark, and dry place. It should be kept in a tightly sealed container to protect it from moisture and light. For long-term storage, refrigeration may be considered, but it is essential to allow the container to warm to room temperature before opening to prevent condensation.

Q3: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A3: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. Key considerations include:

  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the buffer can be adjusted to optimize the peak shape and retention of the basic pyridine moiety.

  • Detector: A PDA detector is highly recommended as it can provide information about peak purity and help in selecting an appropriate detection wavelength.

  • Forced Degradation Samples: The method development should be performed using samples that have been subjected to forced degradation to ensure that all potential degradation products are separated from the main peak.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with 1N NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution and neutralize it with 1N HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. After exposure, dissolve the solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation: Expose the solid compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] After exposure, dissolve the solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Analysis: Analyze all the stressed samples, along with a control sample (unstressed), using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for a stability-indicating HPLC method. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: PDA detector, monitor at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the compound).

Data Presentation

The following tables illustrate how quantitative data from degradation studies could be presented.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsPeak Area (%) of Major Degradant
1N HCl, 60°C, 24hDataDataData
1N NaOH, 60°C, 24hDataDataData
3% H₂O₂, RT, 24hDataDataData
Thermal (105°C, 48h)DataDataData
PhotolyticDataDataData

Data to be filled in from experimental results.

Table 2: HPLC Method Validation Parameters (Illustrative)

ParameterResult
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)Data µg/mL
Limit of Quantitation (LOQ)Data µg/mL

Data to be filled in from experimental results.

Visualizations

G Figure 1: General Workflow for Forced Degradation Studies cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis API This compound Stock Solution Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo HPLC Stability-Indicating HPLC-PDA/MS Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation (Degradation Pathway, Mass Balance) HPLC->Data

Caption: General Workflow for Forced Degradation Studies.

G Figure 2: HPLC Troubleshooting Logic cluster_0 Potential Causes cluster_1 Solutions Problem Inconsistent HPLC Results (Peak Area / Retention Time) MobilePhase Mobile Phase Preparation Problem->MobilePhase ColumnEquil Column Equilibration Problem->ColumnEquil SystemLeaks System Leaks Problem->SystemLeaks Injector Injector Issues Problem->Injector PrepFresh Prepare Fresh & Degas MobilePhase->PrepFresh Equilibrate Ensure Adequate Equilibration ColumnEquil->Equilibrate CheckFittings Check Fittings & Connections SystemLeaks->CheckFittings PurgeInjector Purge Injector & Check Loop Injector->PurgeInjector

Caption: HPLC Troubleshooting Logic.

References

Technical Support Center: Purification of 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-(4-Chlorobenzoyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized by the oxidation of 2-(p-chlorobenzyl)pyridine?

A1: The most common impurities include:

  • Unreacted Starting Material: 2-(p-chlorobenzyl)pyridine may remain if the oxidation reaction is incomplete.[1]

  • Over-oxidation Byproducts: The primary over-oxidation product is p-chlorobenzoic acid, which can be formed if the reaction conditions are too harsh.

  • N-oxide Formation: The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of 2-(p-chlorobenzyl)pyridine N-oxide.[1]

  • Inorganic Salts: If an inorganic oxidizing agent like potassium permanganate or sodium dichromate is used, residual inorganic salts may be present after the initial work-up.[1]

Q2: My crude this compound is an oil, but it is supposed to be a solid. What should I do?

A2: Oiling out instead of crystallizing can be due to the presence of impurities that depress the melting point. It can also be an issue with the chosen recrystallization solvent. Try triturating the oil with a non-polar solvent like hexanes or petroleum ether to induce crystallization. If that fails, column chromatography may be necessary to remove the impurities preventing crystallization.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process.[2] A typical TLC system for this compound and its common impurities is a mixture of ethyl acetate and hexanes on a silica gel plate, visualized under UV light.[2] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[2][3]

Troubleshooting Guides

Issue 1: Presence of Unreacted 2-(p-chlorobenzyl)pyridine

Symptom: A spot corresponding to the starting material is visible on the TLC plate of the purified product.

Cause: Incomplete oxidation reaction or inefficient purification.

Solutions:

  • Recrystallization: A carefully performed recrystallization can effectively remove less polar starting material from the more polar ketone product. Ligroin or petroleum ether are suitable solvents for this purpose.[1][4]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method for separation.

Issue 2: Contamination with p-Chlorobenzoic Acid

Symptom: The purified product shows an acidic pH when dissolved in a neutral solvent, or an additional spot is observed on the TLC plate that streaks with a polar eluent.

Cause: Over-oxidation of the starting material.

Solution: Acid-Base Extraction

An aqueous wash with a mild base can effectively remove the acidic impurity.

Experimental Protocol: Acid-Base Wash

  • Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the aqueous layer.

  • Repeat the wash with sodium bicarbonate solution.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic solvent to obtain the purified product.

Purification Protocols

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds.[5]

Single-Solvent Recrystallization

  • Suitable Solvents: Ligroin, petroleum ether, or ethanol.[1][4]

Experimental Protocol: Single-Solvent Recrystallization

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Gently heat the mixture to the boiling point of the solvent while stirring until the solid completely dissolves.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

  • If charcoal was added, filter the hot solution through a fluted filter paper to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Mixed-Solvent Recrystallization

  • Suitable Solvent Systems: Hexane/Ethyl Acetate, Hexane/Acetone.[6][7]

Experimental Protocol: Mixed-Solvent Recrystallization

  • Dissolve the crude product in a minimum amount of the "good" solvent (e.g., ethyl acetate or acetone) at its boiling point.

  • While the solution is hot, add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry.

Column Chromatography

For challenging separations, column chromatography provides a higher degree of purification.

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).[8]

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Monitoring: Monitor the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Oxidizing Agents for the Synthesis of this compound

Oxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Potassium PermanganateWater85-954~86
Tin AnhydrideDioxane85-956~60

This data is based on the oxidation of 2-(p-chlorobenzyl)pyridine.[4]

Visualizations

experimental_workflow cluster_purification Purification Workflow crude_product Crude this compound dissolve Dissolve in Organic Solvent crude_product->dissolve acid_base_wash Acid-Base Wash (e.g., NaHCO3) dissolve->acid_base_wash If acidic impurities are suspected recrystallization Recrystallization dissolve->recrystallization Directly if no acidic impurities acid_base_wash->recrystallization column_chromatography Column Chromatography recrystallization->column_chromatography If further purification is needed pure_product Pure this compound recrystallization->pure_product If purity is sufficient column_chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Logic start Crude Product Analysis (TLC/HPLC) unreacted_sm Unreacted Starting Material Present? start->unreacted_sm acidic_impurity Acidic Impurity Present? unreacted_sm->acidic_impurity No recrystallize Recrystallization unreacted_sm->recrystallize Yes oiling_out Product Oiling Out? acidic_impurity->oiling_out No acid_wash Acid-Base Wash acidic_impurity->acid_wash Yes triturate Triturate with Non-Polar Solvent oiling_out->triturate Yes end Pure Product oiling_out->end No, product is solid column Column Chromatography recrystallize->column Purity still low recrystallize->end Purity acceptable column->end acid_wash->recrystallize triturate->recrystallize

Caption: Logical relationship diagram for troubleshooting the purification of this compound.

References

Technical Support Center: Scaling Up 2-(4-Chlorobenzoyl)pyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges encountered during the synthesis and scale-up of 2-(4-Chlorobenzoyl)pyridine. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main synthetic pathways for the production of this compound: the Grignard reaction and a two-step oxidation-reduction route. The Grignard reaction involves the addition of a 4-chlorophenyl Grignard reagent to 2-cyanopyridine. The oxidation-reduction route typically starts with the oxidation of 2-(4-chlorobenzyl)pyridine to the desired ketone.

Q2: Which synthetic route is more suitable for large-scale production?

Both routes have their advantages and challenges for scale-up. The Grignard reaction is a more direct, one-pot synthesis. However, it is highly exothermic and moisture-sensitive, which can pose significant safety and control challenges on a larger scale. The oxidation-reduction pathway involves two distinct steps, which can allow for better control and purification of the intermediate, potentially leading to a higher purity final product. The choice often depends on the available equipment, safety protocols, and desired final purity.

Q3: What are the common impurities I might encounter?

Common impurities depend on the synthetic route. In the Grignard synthesis, you may find unreacted starting materials and biphenyl derivatives from Wurtz coupling side reactions. For the oxidation-reduction method, the primary impurities could be the unreacted starting material, 2-(4-chlorobenzyl)pyridine, or the over-reduced alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol.

Q4: How can I effectively purify the final product?

Standard purification techniques include:

  • Extraction: A typical workup involves quenching the reaction and then extracting the product into an organic solvent like ethyl acetate.

  • Column Chromatography: Silica gel chromatography is effective for separating the product from impurities, often using a mixture of ethyl acetate and hexane as the eluent.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent, such as petroleum ether or ligroin, can be a highly effective final purification step.

Troubleshooting Guides

Grignard Reaction Route

Issue 1: The Grignard reaction fails to initiate.

  • Possible Cause: Presence of moisture or a passivated magnesium surface. Grignard reagents are extremely sensitive to water.

  • Solution:

    • Ensure Absolute Dryness: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum, and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like THF or diethyl ether must be anhydrous.

    • Activate the Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction.

      • Mechanical Activation: Grinding the magnesium turnings in a mortar and pestle under an inert atmosphere can expose a fresh surface.

      • Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface. The disappearance of the iodine color indicates activation.

Issue 2: The yield of this compound is consistently low.

  • Possible Causes: Incomplete Grignard reagent formation, side reactions, or suboptimal reaction conditions.

  • Solutions:

    • Control Reagent Addition: A slow, controlled addition of the 4-chlorobromobenzene to the magnesium suspension can minimize the Wurtz-like homocoupling side reaction that forms 4,4'-dichlorobiphenyl.

    • Optimize Reaction Temperature: The formation of the Grignard reagent is exothermic. It may be necessary to cool the reaction to maintain a gentle reflux. The subsequent addition of 2-cyanopyridine should be done at a controlled temperature (e.g., 0 °C to room temperature) to avoid side reactions.

Issue 3: The reaction is highly exothermic and difficult to control during scale-up.

  • Possible Causes: The rate of heat generation exceeds the heat removal capacity of the reactor. This is a common issue when scaling up, as the surface-area-to-volume ratio decreases.

  • Solutions:

    • Slow Reagent Addition: The 4-chlorobromobenzene solution should be added to the magnesium turnings at a controlled rate to maintain a gentle reflux. Similarly, the subsequent addition of 2-cyanopyridine should be slow and controlled.

    • Adequate Cooling: The reaction vessel must be equipped with an efficient cooling system to dissipate the heat generated.

    • Use of a Higher-Boiling Point Solvent: Consider using tetrahydrofuran (THF) instead of diethyl ether, as its higher boiling point can help to better manage the reaction temperature.

Issue 4: Incomplete hydrolysis of the intermediate imine during workup.

  • Possible Cause: The initial product of the Grignard addition to the nitrile is a magnesium salt of an imine. Incomplete hydrolysis during the aqueous workup will lead to the isolation of the imine instead of the desired ketone.

  • Solution: The workup should be performed with an acidic aqueous solution (e.g., saturated aqueous ammonium chloride followed by dilute HCl) and stirred for a sufficient time to ensure complete hydrolysis of the imine to the ketone.

Oxidation-Reduction Route

Issue 1: Incomplete or slow oxidation of 2-(4-chlorobenzyl)pyridine.

  • Possible Causes: Poor quality of reagents, suboptimal temperature, or insufficient oxidant.

  • Solutions:

    • Reagent Quality: Ensure the oxidizing agent (e.g., potassium permanganate) is fresh and has not degraded. Use high-purity, anhydrous solvents if the reaction is sensitive to water.

    • Reaction Temperature: Many oxidation reactions require elevated temperatures (e.g., 85-95°C) to proceed at a reasonable rate.

    • Sufficient Oxidant: Use an adequate molar excess of the oxidizing agent. For example, using 1.5 equivalents of potassium permanganate is a common practice.

Issue 2: Low isolated yield of this compound despite high conversion of the starting material.

  • Possible Causes: Formation of byproducts like the N-oxide, or losses during workup and purification.

  • Solutions:

    • Control Reaction Conditions: Over-oxidation can be an issue. Monitor the reaction closely and avoid excessively harsh conditions.

    • Optimize Work-up: Ensure the pH is appropriately adjusted during extraction to maximize the partitioning of the product into the organic phase. If the product precipitates, ensure complete precipitation by adequate cooling before filtration.

    • Careful Purification: Minimize losses during recrystallization by choosing an appropriate solvent system and optimizing the crystallization conditions.

Quantitative Data

Table 1: Comparison of Synthetic Routes for this compound and its Precursor

ParameterGrignard ReactionOxidation-Reduction
Starting Materials 4-Bromochlorobenzene, Magnesium, 2-Cyanopyridine2-(p-chlorobenzyl)pyridine, Oxidizing Agent
Key Intermediates 4-chlorophenylmagnesium bromide(4-chlorophenyl)(pyridin-2-yl)methanone
Overall Yield ~75%60-97%
Reaction Time Several hours4-6 hours (Oxidation), 2-6 hours (Reduction)
Reaction Temperature 0 °C to reflux85-95 °C (Oxidation), Room Temperature (Reduction)
Scale-up Challenges Highly exothermic, moisture sensitive, initiation issuesHandling of strong oxidizing agents, temperature control

Table 2: Conditions for the Oxidation of 2-(p-chlorobenzyl)pyridine

Oxidizing AgentSubstrateSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Potassium Permanganate2-(p-chlorobenzyl)pyridineWater85-954~86
Tin Anhydride2-(p-chlorobenzyl)pyridineDioxane85-956~60

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction (Lab Scale)
  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents).

    • Add a crystal of iodine to initiate the reaction.

    • Cover the magnesium with anhydrous tetrahydrofuran (THF).

    • In the dropping funnel, dissolve 4-bromochlorobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 4-bromochlorobenzene solution to the magnesium. The reaction is initiated when bubbling and a gentle reflux are observed.

    • Once initiated, add the remaining 4-bromochlorobenzene solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Cyanopyridine:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2-cyanopyridine (0.9 equivalents) in anhydrous THF in the dropping funnel.

    • Add the 2-cyanopyridine solution dropwise to the cooled and stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • To ensure complete hydrolysis of the intermediate imine, add 1M HCl until the aqueous layer is acidic. Stir for 1 hour.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound.

Protocol 2: Synthesis via Oxidation-Reduction (Pilot Scale Adaptation)
  • Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine

    • Charge a suitable reactor with 2-(p-chlorobenzyl)pyridine (1.0 eq.) and water.

    • Heat the mixture to 85°C with stirring.

    • Add potassium permanganate (1.5 eq.) in portions, maintaining the temperature below 95°C.

    • Hold the reaction mixture at 85-95°C for 4 hours.

    • Add a small amount of methanol to quench any excess potassium permanganate.

    • Cool the mixture to 60°C and add ethyl acetate.

    • Cool further to 30°C and filter off the manganese dioxide.

Handling and storage guidelines for 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the handling, storage, and troubleshooting of 2-(4-Chlorobenzoyl)pyridine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general storage conditions for this compound?

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For long-term stability, refrigeration at 2-8°C is recommended.[1] Protect from light and moisture.

Q2: What are the primary safety hazards associated with this compound?

This compound is classified as an irritant.[3] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.[2]

Q3: In which solvents is this compound soluble?

This compound is soluble in methanol.[4][5] It is slightly soluble in chloroform.

Q4: My this compound appears discolored (e.g., more yellow than expected). Is it still usable?

The typical appearance is a white to light yellow powder or crystal.[6] Significant discoloration may indicate degradation or the presence of impurities. It is advisable to assess the purity of the material using an appropriate analytical technique (e.g., NMR, GC-MS) before proceeding with sensitive experiments. If purity is compromised, recrystallization may be necessary.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

Issue 1: Low or Inconsistent Reaction Yields

  • Question: I am using this compound as a starting material, and my reaction yields are lower than expected. What could be the cause?

  • Answer: Low yields can stem from several factors. Firstly, verify the purity of your this compound, as impurities can interfere with the reaction. Secondly, ensure that your reaction conditions, such as temperature and reaction time, are optimized. The presence of moisture can also be detrimental in many reactions; ensure all glassware is dry and use anhydrous solvents.

Issue 2: Formation of Side Products

  • Question: I am observing unexpected side products in my reaction mixture. What are the likely impurities?

  • Answer: A potential side product, especially in reactions involving oxidation, is the corresponding N-oxide. The pyridine nitrogen is susceptible to oxidation. Depending on the reaction conditions, other byproducts may also form. It is recommended to characterize the side products to understand the competing reaction pathways.

Issue 3: Difficulty with Product Purification

  • Question: I am struggling to purify the product of a reaction where this compound was a reactant. What purification strategies can I employ?

  • Answer: Due to the basic nature of the pyridine moiety, column chromatography on silica gel may sometimes result in tailing. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent. If your product is a solid, recrystallization is a highly effective purification method. For this compound itself, recrystallization from ligroin or petroleum ether has been reported to yield a purified product.

Data Presentation

Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₂H₈ClNO
Molecular Weight 217.65 g/mol [3]
Appearance White to light yellow powder to crystal[6]
Melting Point 62-66 °C
Boiling Point 160 °C @ 0.6 mmHg
CAS Number 6318-51-0[3]

Recommended Storage Conditions

ConditionRecommendation
Temperature 2-8°C (Refrigerated)[1]
Atmosphere Store in a dry, well-ventilated place[2]
Container Tightly closed container[2]
Light Protect from light

Experimental Protocols

General Handling Protocol

A general workflow for handling this compound is outlined below. Adherence to safety protocols is crucial at every step.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Post-Reaction a Don Appropriate PPE (Gloves, Goggles, Lab Coat) b Work in a Well-Ventilated Area (Fume Hood) a->b c Weigh the Required Amount b->c d Dissolve in Appropriate Solvent c->d e Add to Reaction Vessel d->e f Monitor Reaction Progress e->f g Quench and Work-up f->g h Purify Product g->h i Dispose of Waste Properly h->i

General handling workflow for this compound.

Visualizations

Troubleshooting Logic for Unexpected Experimental Results

The following diagram illustrates a logical workflow for troubleshooting unexpected results in experiments involving this compound.

G start Unexpected Result (e.g., low yield, side products) check_purity Verify Purity of This compound start->check_purity review_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) check_purity->review_conditions Purity OK purify_starting_material Purify Starting Material (e.g., Recrystallization) check_purity->purify_starting_material Purity Suspect check_reagents Check Purity of Other Reagents and Solvents review_conditions->check_reagents Conditions OK optimize_conditions Systematically Optimize Reaction Conditions review_conditions->optimize_conditions Conditions Not Optimized use_fresh_reagents Use Freshly Purified Reagents and Solvents check_reagents->use_fresh_reagents Reagents Suspect analyze_byproducts Characterize Byproducts (NMR, MS, etc.) check_reagents->analyze_byproducts Reagents OK purify_starting_material->check_purity end Problem Resolved optimize_conditions->end use_fresh_reagents->check_reagents analyze_byproducts->end

Troubleshooting workflow for experiments.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes for 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. 2-(4-Chlorobenzoyl)pyridine is a crucial building block in the synthesis of various active pharmaceutical ingredients. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this ketone, focusing on objectivity, experimental data, and detailed methodologies to assist in selecting the most suitable protocol.

Comparative Overview of Synthetic Routes

The synthesis of this compound can be achieved through several distinct chemical pathways. The choice of method often depends on factors such as yield, scalability, cost of reagents, safety, and functional group tolerance. The following table summarizes the key quantitative parameters of the four main synthetic strategies.

ParameterOxidation of 2-(4-chlorobenzyl)pyridineGrignard ReactionAcyl-Desilylation (Friedel-Crafts Alternative)Palladium-Catalyzed Cross-Coupling
Starting Materials 2-(4-chlorobenzyl)pyridine2-Halopyridine, 4-Chlorobenzaldehyde (or vice-versa)2-(Trialkylsilyl)pyridine, 4-Chlorobenzoyl chloride2-Halopyridine, 4-Chlorophenyl derivative
Key Reagents Potassium permanganate (KMnO₄) or Sodium dichromate (Na₂Cr₂O₇)Magnesium (Mg), Anhydrous solvent (THF, ether)Acyl chloride, Fluoride source (optional)Palladium catalyst, Ligand, Base
Typical Yield 60-86%[1]~75%[1]High (reported for similar systems)Good to excellent
Reaction Temperature 85-95°C (KMnO₄)[1][2] or Reflux (Na₂Cr₂O₇)0°C to Room TemperatureRoom Temperature to 80°CRoom Temperature to 100°C
Reaction Time 3-4 hours[1][2]1-2 hoursVaries, typically a few hoursVaries, typically a few hours
Key Advantages Readily available starting material, well-established procedure.Direct C-C bond formation.Avoids harsh Lewis acids, mild conditions.High functional group tolerance, high yields.
Key Disadvantages Use of strong, potentially hazardous oxidizing agents, formation of MnO₂ waste.Moisture-sensitive reagents, requires anhydrous conditions.Requires preparation of silylated pyridine.Cost of palladium catalyst and ligands.

Detailed Synthetic Protocols and Data

Route 1: Oxidation of 2-(4-chlorobenzyl)pyridine

This is a classical and straightforward approach to this compound, involving the oxidation of the methylene bridge of 2-(4-chlorobenzyl)pyridine.

To a solution of 25g of 2-(p-chlorobenzyl)pyridine in 100ml of water, the mixture is heated to 85°C with stirring. 30g of potassium permanganate is added in portions, ensuring the temperature does not exceed 95°C. The reaction is maintained at 85-95°C for 4 hours. After the reaction, the mixture is cooled to 60°C and 75ml of ethyl acetate is added. The mixture is then cooled to 30°C and filtered to remove manganese dioxide. The aqueous layer of the filtrate is extracted with ethyl acetate, and the combined organic layers are concentrated. The crude product is recrystallized from petroleum ether to yield (4-chlorophenyl)(pyridin-2-yl)methanone.[1] An approximate yield of 86% has been reported for this step.[1]

In a round-bottom flask, 0.5 mol of 2-(p-chlorobenzyl)pyridine is dissolved in 450 ml of glacial acetic acid. With stirring, 0.55 mol of sodium dichromate is added to the solution. The mixture is heated to reflux and maintained for 3 hours. The solution will turn dark green. After 3 hours, the reaction mixture is cooled to room temperature and poured into 1500 ml of cold water, leading to the formation of a precipitate. The solid is collected by vacuum filtration, washed thoroughly with water, and air-dried to yield 2-(p-chlorobenzoyl)pyridine. The product can be further purified by recrystallization from ligroin.

Oxidation_Route 2-(4-chlorobenzyl)pyridine 2-(4-chlorobenzyl)pyridine This compound This compound 2-(4-chlorobenzyl)pyridine->this compound [O] (KMnO4 or Na2Cr2O7) Grignard_Route_1 cluster_grignard Grignard Reagent Formation cluster_reaction Reaction & Oxidation 4-Bromochlorobenzene 4-Bromochlorobenzene 4-Chlorophenylmagnesium bromide 4-Chlorophenylmagnesium bromide 4-Bromochlorobenzene->4-Chlorophenylmagnesium bromide Mg, THF Intermediate Alcohol Intermediate Alcohol 4-Chlorophenylmagnesium bromide->Intermediate Alcohol + 2-Pyridinecarboxaldehyde This compound This compound Intermediate Alcohol->this compound [O] Grignard_Route_2 cluster_grignard Grignard Reagent Formation cluster_reaction Reaction & Oxidation 2-Bromopyridine 2-Bromopyridine 2-Pyridylmagnesium bromide 2-Pyridylmagnesium bromide 2-Bromopyridine->2-Pyridylmagnesium bromide Mg, THF Intermediate Alcohol Intermediate Alcohol 2-Pyridylmagnesium bromide->Intermediate Alcohol + 4-Chlorobenzaldehyde This compound This compound Intermediate Alcohol->this compound [O] Acyl_Desilylation_Route 2-(Trimethylsilyl)pyridine 2-(Trimethylsilyl)pyridine This compound This compound 2-(Trimethylsilyl)pyridine->this compound + 4-Chlorobenzoyl chloride Palladium_Coupling_Routes cluster_negishi Negishi Coupling cluster_suzuki Suzuki Coupling 2-Pyridylzinc bromide 2-Pyridylzinc bromide This compound This compound 2-Pyridylzinc bromide->this compound + 4-Chlorobenzoyl chloride [Pd catalyst] 2-Pyridylboronic acid 2-Pyridylboronic acid 2-Pyridylboronic acid->this compound + 4-Chlorobenzoyl chloride [Pd catalyst, Base]

References

2-(4-Chlorobenzoyl)pyridine vs other benzoylpyridine derivatives in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, benzoylpyridine scaffolds are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of 2-(4-Chlorobenzoyl)pyridine and its derivatives, focusing on their performance in various biological assays. By presenting experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity: A Comparative Look at Benzoylpyridine Derivatives

Recent studies have highlighted the potential of benzoylpyridine derivatives as potent anticancer agents, with a particular focus on their role as tubulin polymerization inhibitors. While direct comparative data for this compound is limited in the reviewed literature, extensive research on related 2-benzoylpyridine analogs provides significant insights into the structure-activity relationships (SAR) that govern their cytotoxic effects.

A key study by Chen et al. investigated a series of 6-aryl-2-benzoyl-pyridines as inhibitors of tubulin polymerization, a critical mechanism for arresting cell division in cancer cells.[1][2] The compounds were evaluated for their antiproliferative activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below, offering a quantitative comparison of the potency of various derivatives.

Table 1: In Vitro Antiproliferative Activity of 6-Aryl-2-benzoyl-pyridine Derivatives [1][2]

CompoundR1R2A375 (Melanoma) IC50 (nM)M14 (Melanoma) IC50 (nM)RPMI-7951 (Melanoma) IC50 (nM)MDA-MB-231 (Breast) IC50 (nM)
4a HH1.7 ± 0.22.1 ± 0.32.5 ± 0.43.1 ± 0.5
4b 4-FH1.5 ± 0.11.9 ± 0.22.2 ± 0.32.8 ± 0.4
4c 4-ClH1.6 ± 0.22.0 ± 0.32.4 ± 0.42.9 ± 0.4
4d 4-BrH1.8 ± 0.22.2 ± 0.32.6 ± 0.43.2 ± 0.5
4e 4-CH3H2.5 ± 0.33.0 ± 0.43.5 ± 0.54.1 ± 0.6
4v 3-OH, 4-OCH36-Phenyl1.5 ± 0.11.7 ± 0.21.7 ± 0.22.3 ± 0.3

Data extracted from Chen et al., J Med Chem. 2020.[1][2]

The data reveals that substitutions on both the benzoyl and pyridine rings significantly influence the cytotoxic activity. Halogen substitutions (F, Cl, Br) at the 4-position of the benzoyl ring generally maintain high potency. Compound 4v , with a more complex substitution pattern, emerged as a highly potent derivative, demonstrating the potential for further optimization of this scaffold.[1][2]

Another study reported the synthesis of 1-(4-chlorobenzoyl)-4-(dimethylamino) pyridin-1-ium chloride, a derivative of this compound, and evaluated its cytotoxic effects on human colon cancer cells (HCT-116). This compound was found to induce apoptosis and showed significant anticancer activity.

Antimicrobial Potential of Pyridine Derivatives

The pyridine nucleus is a common feature in many compounds exhibiting antimicrobial properties. While specific comparative studies on the antimicrobial activity of this compound versus its close analogs are not extensively documented, the broader class of pyridine derivatives has been widely investigated.

For instance, a study on novel pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds demonstrated significant antibacterial and antifungal activities.[3] Several synthesized compounds exhibited potent activity against various bacterial and fungal strains, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.[3] This highlights the potential of the pyridine scaffold as a basis for the development of new antimicrobial agents.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many benzoylpyridine derivatives, particularly the tubulin polymerization inhibitors, is rooted in their ability to disrupt microtubule dynamics. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).

G cluster_0 Benzoylpyridine Benzoylpyridine Derivative Tubulin Tubulin Dimers Benzoylpyridine->Tubulin Inhibition of Polymerization Microtubule Microtubule Instability Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for anticancer benzoylpyridine derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed and standardized experimental protocols are essential.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A375, M14, MDA-MB-231)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

G cluster_workflow Tubulin Polymerization Assay Workflow Start Prepare Tubulin Solution Incubate Incubate with Test Compound or Control Start->Incubate Measure Monitor Absorbance at 340 nm Incubate->Measure Analyze Calculate % Inhibition Measure->Analyze

Caption: A simplified workflow for the tubulin polymerization assay.

Materials:

  • Purified tubulin protein

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Test compounds dissolved in DMSO

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • A reaction mixture containing tubulin in polymerization buffer is prepared.

  • The test compound or vehicle control (DMSO) is added to the reaction mixture.

  • The mixture is incubated on ice.

  • Polymerization is initiated by adding GTP and transferring the mixture to a pre-warmed spectrophotometer at 37°C.

  • The increase in absorbance at 340 nm, which corresponds to tubulin polymerization, is monitored over time.

  • The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the control.

Conclusion

The available data strongly suggest that the benzoylpyridine scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While this compound itself requires further direct comparative studies to fully elucidate its biological potential, the structure-activity relationships established for its analogs provide a clear roadmap for future drug design and optimization efforts. The experimental protocols detailed in this guide offer a standardized framework for conducting such comparative evaluations, ensuring the generation of robust and reliable data for the scientific community.

References

Comparative Guide to 2-(4-Chlorobenzoyl)pyridine Reference Standards for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and validation of 2-(4-Chlorobenzoyl)pyridine reference standards, critical for the accurate identification and quantification of this impurity in pharmaceutical products. This compound is recognized as Carbinoxamine Related Compound A by the United States Pharmacopeia (USP), highlighting its importance in the quality control of the antihistamine drug Carbinoxamine.[1]

Comparison of Commercially Available Reference Standards

The selection of a high-quality, well-characterized reference standard is paramount for achieving reliable and reproducible analytical results. This section compares the specifications of this compound reference materials available from prominent suppliers. While direct experimental comparison data is not publicly available, a comparison of the suppliers' specifications provides valuable insights into the quality and suitability of each standard for its intended use.

SupplierProduct NumberPurity SpecificationAnalytical Method(s)Physical AppearanceStorage Conditions
TCI America C2647>97.0%GC, Nonaqueous TitrationWhite to Light yellow powder to crystalRoom Temperature (Recommended in a cool and dark place, <15°C)
Simson Pharma Limited -Accompanied by Certificate of Analysis---
Pharmaffiliates PA 56 22520--NA2-8°C Refrigerator
Santa Cruz Biotechnology sc-224044----

Characterization and Validation Experimental Protocols

The proper characterization and validation of a reference standard are crucial to ensure its identity, purity, and potency. The following are detailed methodologies for key experiments used in the qualification of a this compound reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for assessing the purity of a reference standard and for the quantitative determination of the compound in drug substances and products.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Validation Parameters: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

GC-MS is a powerful technique for confirming the identity of the compound by providing information about its mass-to-charge ratio and fragmentation pattern. It is also highly effective for detecting and identifying volatile organic impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient program, for example, starting at 100°C, holding for 2 minutes, then ramping up to 280°C at 10°C/min, and holding for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the reference standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Data Analysis: The identity of this compound is confirmed by comparing its retention time and mass spectrum with a known reference spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and arrangement of atoms. Both ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of the reference standard.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve an appropriate amount of the reference standard in the deuterated solvent.

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR spectra (e.g., COSY, HSQC) for complete structural assignment.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra should be consistent with the known structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum should show characteristic absorption bands corresponding to the functional groups present in this compound, such as the C=O (ketone) and C-Cl bonds, and the aromatic rings.

Signaling Pathways and Experimental Workflows

As a known impurity of Carbinoxamine, the analysis of this compound is a critical step in the quality control of this antihistamine drug. Carbinoxamine functions by blocking the H1 histamine receptor, thereby preventing the allergic response mediated by histamine.

Carbinoxamine_MoA Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) H1_Receptor->Allergic_Response Activates Carbinoxamine Carbinoxamine Carbinoxamine->H1_Receptor Blocks

Caption: Mechanism of action of Carbinoxamine, blocking the H1 receptor.

The workflow for the characterization and validation of a this compound reference standard involves a series of analytical techniques to confirm its identity, purity, and suitability for use in quantitative analysis.

Reference_Standard_Validation NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (GC-MS) FTIR FTIR Spectroscopy HPLC HPLC-UV Specificity Specificity HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Robustness Robustness HPLC->Robustness GC GC-FID Titration Nonaqueous Titration Qualified_Standard Qualified Reference Standard Robustness->Qualified_Standard Candidate_Standard Candidate Reference Standard Candidate_Standard->NMR Candidate_Standard->MS Candidate_Standard->FTIR Candidate_Standard->HPLC Candidate_Standard->GC Candidate_Standard->Titration

Caption: Workflow for the characterization and validation of a reference standard.

References

A Comparative Guide to Purity Confirmation of Synthesized 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of standard analytical methodologies for confirming the purity of synthesized 2-(4-Chlorobenzoyl)pyridine. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable methods for quality control and compound validation. The guide details experimental protocols and presents comparative data to assist in selecting the most appropriate techniques.

Overview of Analytical Methodologies

The purity of a synthesized organic compound is a critical parameter that ensures the reliability and reproducibility of experimental results. For a compound like this compound, a variety of analytical techniques can be employed. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.[1][2] Each method offers distinct advantages and provides complementary information regarding the sample's purity and identity.

A multi-technique approach is often the most rigorous strategy for purity confirmation. While chromatographic methods like HPLC and GC-MS are excellent for quantifying impurities, spectroscopic methods like NMR provide detailed structural confirmation of the main component and can also detect impurities.[3][4] Elemental analysis serves as a fundamental check of the compound's elemental composition against its theoretical formula.[5]

Comparison of Key Analytical Techniques

The selection of an analytical technique depends on the specific requirements of the analysis, such as the desired level of sensitivity, the nature of potential impurities, and the availability of instrumentation. The following table provides a comparison of the primary methods used for purity assessment.

Technique Principle Information Provided Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning of components between a stationary phase and a liquid mobile phase.[1]Quantitative purity (% area), retention time, detection of non-volatile and thermally unstable impurities.High resolution and sensitivity, widely applicable, suitable for non-volatile compounds.[6]Requires soluble samples, potential for co-elution of impurities.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile components in a gaseous mobile phase followed by detection and identification by mass.[1]Quantitative purity, detection of volatile impurities, molecular weight, and fragmentation patterns for impurity identification.High sensitivity and specificity, excellent for volatile and semi-volatile compounds.[7]Limited to thermally stable and volatile compounds.
NMR (Nuclear Magnetic Resonance) Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing information about the molecular structure.[2]Structural confirmation, identification and quantification of impurities (qNMR), isomeric purity.[8]Non-destructive, provides detailed structural information, considered a primary ratio method for quantification (qNMR).[4]Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Elemental Analysis (CHN) Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified.[5][9]Percentage composition of Carbon, Hydrogen, and Nitrogen.[3]Fast, simple, and inexpensive method to confirm the elemental formula of the bulk sample.[5]Does not detect impurities with the same elemental composition (isomers), accepted deviation is typically ±0.4%.[8][10]

Experimental Data and Protocols

This section provides hypothetical but representative experimental data for a synthesized batch of this compound, alongside the detailed protocols used to obtain this data.

Compound Information:

  • Molecular Formula: C₁₂H₈ClNO

  • Molecular Weight: 217.65 g/mol [11]

  • Appearance: White to light yellow crystalline powder

  • Melting Point: 62-66 °C[12]

Data Summary: HPLC Purity Analysis

Parameter Result
Retention Time (t_R_) 5.82 min
Purity (Area %) 99.65%
Major Impurity 1 (t_R_) 4.15 min (0.18%)
Major Impurity 2 (t_R_) 7.31 min (0.11%)
Total Impurities 0.35%

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.[13]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of Acetonitrile and Water (with 0.1% Formic Acid) in a 60:40 ratio.[6]

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 25 °C.[6]

  • Detection Wavelength: 254 nm.[13]

  • Injection Volume: 10 µL.[13]

  • Sample Preparation: The synthesized this compound is accurately weighed and dissolved in the mobile phase to a final concentration of approximately 1 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.[6][13]

  • Analysis: The system is equilibrated with the mobile phase until a stable baseline is achieved. A blank (mobile phase) is injected first, followed by the sample solution. The purity is calculated based on the relative peak areas in the resulting chromatogram.

Data Summary: ¹H and ¹³C NMR

Technique Observed Chemical Shifts (δ, ppm) Interpretation
¹H NMR (400 MHz, CDCl₃) 7.40-8.70 (m, 8H)Aromatic protons corresponding to the chlorophenyl and pyridinyl rings. Protons alpha to the carbonyl group are expected in the 2.1-2.6 ppm range, but are absent, confirming the ketone structure.[14]
¹³C NMR (100 MHz, CDCl₃) 190-220 (ketone C=O), 120-155 (aromatic carbons)The highly deshielded signal confirms the presence of the ketone carbonyl carbon.[14][15] Aromatic carbon signals are consistent with the two substituted rings.

Experimental Protocol: NMR

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10-15 mg of the synthesized compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, 16 scans are typically sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024) are acquired to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Data Summary: Elemental Analysis

Element Theoretical % Found % Deviation %
Carbon (C) 66.2266.05-0.17
Hydrogen (H) 3.703.75+0.05
Nitrogen (N) 6.436.31-0.12

The results are within the generally accepted deviation of ±0.4%, confirming the elemental composition.[8][10]

Experimental Protocol: Elemental Analysis

  • Instrumentation: A CHN combustion analyzer.

  • Sample Preparation: A small amount of the dried, homogenous sample (typically 1-3 mg) is accurately weighed into a tin capsule.

  • Analysis: The sample is combusted at high temperature (≥900 °C) in an oxygen-rich environment.[5] The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.[9] The instrument is calibrated using a certified standard of known elemental composition.

Workflow and Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent purity confirmation of an organic compound like this compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity & Identity Confirmation cluster_decision Final Assessment cluster_result Outcome Synthesis Chemical Synthesis Workup Reaction Work-up Synthesis->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Initial_Screen Initial Screen (TLC, Melting Point) Purification->Initial_Screen Structural_ID Structural ID (NMR, MS) Initial_Screen->Structural_ID Purity_Quant Purity Assay (HPLC, GC) Initial_Screen->Purity_Quant Elemental Elemental Analysis Initial_Screen->Elemental Decision Purity > 95% & Structure Confirmed? Structural_ID->Decision Purity_Quant->Decision Elemental->Decision Pass Batch Accepted Decision->Pass Yes Fail Further Purification or Re-synthesis Decision->Fail No

References

A Comparative Guide to Cross-Validation of Analytical Methods for 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantification and purity assessment of 2-(4-Chlorobenzoyl)pyridine. While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this document outlines the common methodologies that can be employed and validated for its analysis. The focus is on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), as these are standard techniques for the analysis of pharmaceutical compounds and related substances.

Introduction to this compound

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for ensuring the quality, purity, and stability of this compound in research and manufacturing processes. The validation of these analytical methods is a critical step to ensure they are fit for their intended purpose, providing reliable data. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH).[1][2][3]

Comparison of Potential Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable methods for the analysis of this compound. The choice between these methods depends on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the required sensitivity.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Application Purity testing, quantification, stability studies.Purity testing, analysis of residual solvents and volatile impurities.
Advantages - High resolution and sensitivity.- Suitable for non-volatile and thermally labile compounds.- Wide range of detectors available (UV, DAD, MS).- High efficiency and speed.- Excellent for the analysis of volatile and semi-volatile compounds.- Often coupled with Mass Spectrometry (MS) for definitive identification.
Considerations - Requires selection of appropriate column, mobile phase, and detector.- Sample must be soluble in the mobile phase.- The compound must be volatile and thermally stable.- Derivatization may be required for non-volatile compounds.

Hypothetical Method Validation Parameters

The following tables outline the typical validation parameters that would be assessed for an HPLC and a GC method for this compound, based on ICH guidelines.[3]

Table 1: Hypothetical HPLC Method Validation Parameters
Validation ParameterAcceptance CriteriaHypothetical Performance Data
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte.Peak purity of > 0.999 for the analyte peak.
Linearity (R²) ≥ 0.9990.9995 over a range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%)Repeatability: 0.8%, Intermediate Precision: 1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.3 µg/mL
Robustness No significant change in results with small variations in method parameters (e.g., flow rate, temperature).% RSD < 2.0% for all variations.
Table 2: Hypothetical GC Method Validation Parameters
Validation ParameterAcceptance CriteriaHypothetical Performance Data
Specificity No interfering peaks from blank and known impurities at the retention time of the analyte.Baseline resolution of the analyte peak from other components.
Linearity (R²) ≥ 0.9990.9992 over a range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (% RSD) Repeatability (≤ 2.0%), Intermediate Precision (≤ 2.0%)Repeatability: 1.1%, Intermediate Precision: 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness No significant change in results with small variations in method parameters (e.g., oven temperature, carrier gas flow).% RSD < 2.0% for all variations.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the analysis of this compound by HPLC and GC. These protocols are based on common practices for similar compounds and would require optimization and validation.

HPLC Method Protocol

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the mobile phase, and dilute to the target concentration.

4. System Suitability:

  • Inject the 50 µg/mL working standard solution six times. The % RSD for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.

GC-MS Method Protocol

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD) and an autosampler.

2. Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-350 amu.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent (e.g., dichloromethane).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent.

  • Sample Solution (100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve in the solvent, and dilute to the target concentration.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for analytical method validation.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development and Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation end End method_implementation->end

Caption: Workflow for Analytical Method Validation.

Cross_Validation_Logic start Start: Analyze Same Sample with Two Methods method_A Method A (e.g., HPLC) Quantitative Result start->method_A method_B Method B (e.g., GC) Quantitative Result start->method_B compare Compare Results method_A->compare method_B->compare stat_analysis Statistical Analysis (e.g., t-test, F-test) compare->stat_analysis agreement Do Results Agree within Acceptable Limits? stat_analysis->agreement pass Cross-Validation Successful agreement->pass Yes fail Investigate Discrepancy agreement->fail No end End pass->end fail->start Re-evaluate Methods

Caption: Logical Flow for Cross-Validation of Two Analytical Methods.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-(4-Chlorobenzoyl)pyridine, a key intermediate in the preparation of various pharmaceutical compounds, is of significant interest in medicinal chemistry and drug development. This guide provides an objective comparison of different catalytic systems for the synthesis of this important building block, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies: classical non-catalytic methods and modern catalytic cross-coupling reactions.

Classical methods , such as the oxidation of 2-(p-chlorobenzyl)pyridine or the Grignard reaction, are well-established routes. The oxidation-reduction pathway involves the oxidation of 2-(p-chlorobenzyl)pyridine to the desired ketone, followed by a reduction step if the corresponding alcohol is the final target.[1][2] The Grignard approach typically employs the reaction of a 4-chlorophenylmagnesium halide with a pyridine derivative like 2-cyanopyridine or 2-pyridinecarboxaldehyde.[1] While reliable, these methods often require stoichiometric amounts of reagents and can generate significant waste.

Catalytic methods , particularly those employing transition metals, offer a more atom-economical and versatile alternative. These reactions typically involve the coupling of a pyridine derivative with a 4-chlorophenyl precursor in the presence of a catalyst. This guide will focus on the comparison of such catalytic systems.

Comparison of Catalytic Systems

While a direct comparison of various catalytic systems for the specific synthesis of this compound is not extensively documented in a single source, data from related syntheses of 2-aroylpyridines allows for a comparative analysis. Palladium-catalyzed carbonylative cross-coupling reactions have shown particular promise in this area.

Table 1: Comparison of a Palladium-Catalyzed Carbonylative Suzuki Coupling for the Synthesis of 2-Benzoylpyridines

Parameter2-Iodopyridine2-Bromopyridine
Catalyst Precursor PdCl₂(PPh₃)₂PdCl₂(PCy₃)₂
Ligand Triphenylphosphine (PPh₃)Tricyclohexylphosphine (PCy₃)
Aryl Source Phenylboronic acidPhenylboronic acid
Carbonyl Source Carbon Monoxide (CO)Carbon Monoxide (CO)
Base K₂CO₃K₂CO₃
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature 100°C120°C
CO Pressure Not specified5 bar
Reaction Time 8 hours20 hours
Yield of 2-Benzoylpyridine 95% (selectivity)High (implied)
Key Observation Slower reaction than 4-iodopyridine, but high selectivity at elevated temperature.[1]Less reactive than iodo-counterpart, requiring higher temperature. PCy₃ ligand improves activity.[1]

Note: Data is for the synthesis of 2-benzoylpyridine. The reactivity with 4-chlorophenylboronic acid is expected to be similar.

Experimental Protocols

Palladium-Catalyzed Carbonylative Suzuki Cross-Coupling of 2-Halopyridines

This protocol is based on the methodology described for the synthesis of 2-benzoylpyridines and is adaptable for the synthesis of this compound by substituting phenylboronic acid with 4-chlorophenylboronic acid.[1]

Materials:

  • 2-Iodopyridine or 2-Bromopyridine

  • 4-Chlorophenylboronic acid

  • Palladium catalyst precursor (e.g., PdCl₂(PPh₃)₂ or PdCl₂(PCy₃)₂)

  • Ligand (if not part of the precursor, e.g., PPh₃ or PCy₃)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Monoxide (CO) gas

Procedure:

  • In a pressure reactor, combine the 2-halopyridine (1.0 mmol), 4-chlorophenylboronic acid (1.1 mmol), palladium catalyst precursor (0.03 mmol), and potassium carbonate (3.0 mmol).

  • Add anhydrous THF (20 mL).

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 5 bar for 2-bromopyridine).

  • Heat the reaction mixture to the specified temperature (100°C for 2-iodopyridine, 120°C for 2-bromopyridine) with stirring.

  • Maintain the reaction for the required time (8 hours for 2-iodopyridine, 20 hours for 2-bromopyridine), monitoring the progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • After completion, cool the reaction mixture to room temperature and carefully vent the CO gas.

  • The reaction mixture can then be worked up by standard procedures, including filtration, extraction, and purification by column chromatography to isolate the this compound.

Logical Workflow and Reaction Pathway

The synthesis of this compound via a palladium-catalyzed carbonylative Suzuki coupling follows a well-defined catalytic cycle.

Palladium-Catalyzed Carbonylative Suzuki Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R-Pd(II)-X(L_n) (R = 2-pyridyl, X = I or Br) oxidative_addition->pd_complex1 co_insertion CO Insertion pd_complex1->co_insertion acyl_pd_complex R-CO-Pd(II)-X(L_n) co_insertion->acyl_pd_complex transmetalation Transmetalation acyl_pd_complex->transmetalation pd_complex2 R-CO-Pd(II)-Ar(L_n) (Ar = 4-chlorophenyl) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product This compound reductive_elimination->product halopyridine 2-Halopyridine halopyridine->oxidative_addition boronic_acid 4-Chlorophenyl boronic acid boronic_acid->transmetalation co CO co->co_insertion

Caption: Catalytic cycle for the synthesis of this compound.

Pathway Description:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the 2-halopyridine to form a Pd(II) complex.

  • CO Insertion: Carbon monoxide inserts into the palladium-carbon bond to form an acyl-palladium(II) complex.

  • Transmetalation: The 4-chlorophenyl group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The final step involves the reductive elimination of the desired product, this compound, and regeneration of the active Pd(0) catalyst.

Conclusion

Catalytic methods, particularly palladium-catalyzed carbonylative cross-coupling reactions, represent a powerful and efficient strategy for the synthesis of this compound. The choice of catalyst, ligand, and reaction conditions is crucial for optimizing the yield and selectivity of the reaction. While the data presented here is based on the synthesis of closely related 2-aroylpyridines, it provides a strong foundation for the development of robust and scalable processes for the production of this compound for pharmaceutical applications. Further research into other catalytic systems, such as those based on nickel or copper, may reveal even more cost-effective and sustainable synthetic routes.

References

Benchmarking yields of different 2-(4-Chlorobenzoyl)pyridine synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and organic synthesis, the efficient production of key chemical intermediates is a cornerstone of successful research and development. 2-(4-Chlorobenzoyl)pyridine, also known as 4-Chlorophenyl 2-Pyridyl Ketone, is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of common methods for its synthesis, with a focus on chemical yields, detailed experimental protocols, and the overall strategic approach of each route.

Performance and Yield Comparison of Synthesis Methods

The synthesis of this compound can be accomplished through several distinct chemical pathways. The choice of method often depends on factors such as the availability of starting materials, desired yield, scalability, and reaction conditions. The following table summarizes the quantitative data for the most prevalent synthesis strategies.

Synthesis MethodStarting MaterialsKey ReagentsReported YieldNotes
Oxidation 2-(4-Chlorobenzyl)pyridinePotassium Permanganate (KMnO₄)~86%[1]A two-step process if starting from 2-picoline and 4-chlorobenzaldehyde. The oxidation step itself is a classical and effective method.
2-(4-Chlorobenzyl)pyridineSodium Dichromate (Na₂Cr₂O₇)Not specified, but described as an effective method[2]A traditional method using a strong oxidizing agent in an acidic medium.
Friedel-Crafts Acylation 2-Pyridinecarboxylic acid, ChlorobenzeneThionyl chloride (SOCl₂), Aluminum chloride (AlCl₃)10-31%[3]A direct approach but can suffer from low yields and harsh conditions. The pyridine ring is generally deactivated towards electrophilic substitution.
Acylation of Silyl-Pyridine 2-(Trialkylsilyl)pyridine, 4-Chlorobenzoyl chlorideNone (spontaneous) or Fluoride sourceGood to Excellent (52-98% for various ketones)[4]A modern, high-yield method that avoids the harsh conditions of traditional Friedel-Crafts acylation by activating the pyridine ring via silylation.[4]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to allow for replication, evaluation, and optimization.

Method 1: Oxidation of 2-(4-Chlorobenzyl)pyridine

This approach involves the oxidation of the methylene bridge of 2-(4-chlorobenzyl)pyridine to the corresponding ketone.

Protocol 1a: Using Potassium Permanganate [1][5]

  • Reaction Setup: In a reaction vessel, suspend 25g of 2-(4-chlorobenzyl)pyridine in 100ml of water.

  • Heating: Begin stirring and heat the mixture to 85°C.

  • Oxidant Addition: Gradually add 30g of potassium permanganate in portions, ensuring the reaction temperature does not rise above 95°C.

  • Reaction: Maintain the reaction mixture at 85-95°C for 4 hours.

  • Quenching: After the reaction, cool the mixture to 60°C. To quench any excess potassium permanganate, add 1ml of methanol and stir for 10 minutes.[5]

  • Work-up: Add 75ml of ethyl acetate and cool the mixture to 30°C. Filter the mixture to remove manganese dioxide. The aqueous layer of the filtrate is extracted with ethyl acetate.

  • Purification: The combined organic layers are concentrated. The crude product can be purified by recrystallization from petroleum ether to yield this compound.[1] The reported yield for this step is approximately 86%.[1]

Protocol 1b: Using Sodium Dichromate [2]

  • Reaction Setup: Dissolve 2-(4-chlorobenzyl)pyridine in glacial acetic acid.

  • Oxidant Addition: With stirring, add 0.55 molar equivalents of sodium dichromate to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. The solution will typically turn dark green.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water, which should cause the product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry. Further purification can be achieved by recrystallization from ligroin.

Method 2: Friedel-Crafts Acylation

This method constructs the ketone by acylating chlorobenzene with a derivative of 2-pyridinecarboxylic acid.

Protocol 2: From 2-Pyridinecarboxylic Acid [3]

  • Acyl Chloride Formation: React 2-pyridinecarboxylic acid with an excess of thionyl chloride. The reaction is typically heated to reflux for 3 hours. After the reaction, excess thionyl chloride is removed under reduced pressure to yield 2-pyridine formyl chloride hydrochloride.

  • Friedel-Crafts Reaction: In a separate flask under an ice bath, add chlorobenzene and slowly add aluminum trichloride (e.g., 6.7g for a ~2.5g scale reaction) with stirring.

  • Reactant Addition: Add the previously prepared 2-pyridine formyl chloride hydrochloride to the chlorobenzene/AlCl₃ mixture.

  • Reaction: After the initial stirring in the ice bath, the reaction is heated (e.g., to 108°C or 145°C) for several hours (6-10 hours).

  • Work-up: After the reaction, excess chlorobenzene is removed under reduced pressure. The residue is carefully quenched with ice water containing hydrochloric acid. The mixture is then basified with a strong base like NaOH to a pH of about 12, causing the product to precipitate.

  • Purification: The crude solid is filtered and can be purified by recrystallization from hexane after treatment with activated carbon. Further purification can be achieved by column chromatography. Yields reported in the patent literature for this method are low, ranging from 10.1% to 31.2%.[3]

Method 3: Acylation of 2-(Trialkylsilyl)pyridine

This modern approach circumvents the issues with pyridine deactivation in Friedel-Crafts reactions. The reaction proceeds through a series of N-acylation, desilylation, C-acylation, and N-deacylation steps.[4]

Protocol 3: Spontaneous Reaction [4]

  • Reaction Setup: To a solution of 2-(trialkylsilyl)pyridine in a suitable aprotic solvent, add 4-chlorobenzoyl chloride.

  • Reaction: The reaction often proceeds spontaneously at room temperature, but for less reactive substrates, heating (e.g., 100-120°C) may be required.

  • Work-up and Purification: After the reaction is complete (as monitored by techniques like TLC or GC-MS), the product can be isolated through standard aqueous work-up and purified by column chromatography. This method has been shown to produce a variety of 2-pyridyl ketones in good to excellent yields (ranging from 52% to 98%).[4]

Synthesis Pathway Visualization

The following diagram illustrates the logical relationship between the different starting materials and the final product, this compound.

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_friedel_crafts Friedel-Crafts Route cluster_silylation Silylation Route start_ox 2-(4-Chlorobenzyl)pyridine product This compound start_ox->product KMnO₄ or Na₂Cr₂O₇ start_fc1 2-Pyridinecarboxylic acid intermediate_fc 2-Pyridine formyl chloride start_fc1->intermediate_fc SOCl₂ start_fc2 Chlorobenzene start_fc2->product AlCl₃ intermediate_fc->product AlCl₃ start_silyl 2-(Trialkylsilyl)pyridine start_silyl->product Spontaneous or Fluoride catalyst start_acyl 4-Chlorobenzoyl chloride start_acyl->product Spontaneous or Fluoride catalyst

Caption: Synthetic routes to this compound.

Conclusion

The selection of an optimal synthesis route for this compound will be guided by the specific requirements of the research or production goals. The oxidation of 2-(4-chlorobenzyl)pyridine offers a reliable and high-yielding method, provided the starting material is readily available.[1] The traditional Friedel-Crafts acylation is a more direct route from simpler starting materials but is hampered by low yields and harsh conditions.[3] For laboratories equipped with the necessary starting materials, the acylation of 2-(trialkylsilyl)pyridines represents a modern, efficient, and high-yield alternative that operates under mild conditions.[4] The data and protocols presented here offer a solid foundation for making an informed decision for the synthesis of this important chemical intermediate.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of 2-(4-Chlorobenzoyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for the enantioselective synthesis and analysis of chiral derivatives of 2-(4-Chlorobenzoyl)pyridine. Specifically, it focuses on the asymmetric reduction of this compound to its corresponding chiral alcohol, (4-chlorophenyl)(pyridin-2-yl)methanol, a valuable building block in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of common synthetic strategies and analytical techniques, supplemented with experimental data and detailed protocols.

Part 1: Enantioselective Synthesis

The enantioselective reduction of the prochiral ketone, this compound, can be achieved through several catalytic methods. This section compares three prominent approaches: Biocatalytic Reduction using Ketoreductases (KREDs), the Corey-Bakshi-Shibata (CBS) Reduction, and Asymmetric Transfer Hydrogenation (ATH) with Ruthenium catalysts.

Comparison of Enantioselective Reduction Methods
MethodCatalyst/EnzymeReducing AgentTypical Yield (%)Typical ee (%)Key AdvantagesKey Disadvantages
Biocatalytic Reduction Ketoreductase (KRED)Isopropanol or Glucose/GDH>95>99 (S)High enantioselectivity, mild reaction conditions, environmentally friendly.Substrate specificity can be a limitation; requires screening of enzyme libraries.
CBS Reduction (R)- or (S)-CBS CatalystBorane-THF complex~90>95Broad substrate scope, predictable stereochemical outcome, commercially available catalysts.[1][2][3]Requires stoichiometric amounts of borane and strictly anhydrous conditions.[2][3]
Asymmetric Transfer Hydrogenation Ru-TsDPEN complexFormic acid/Triethylamine~95~97 (R) or (S)High efficiency, uses readily available hydrogen donors, operational simplicity.[4]Catalyst preparation can be complex; optimization of reaction conditions may be required.
Experimental Protocols for Enantioselective Synthesis

1. Biocatalytic Reduction with a Ketoreductase (KRED)

This protocol describes a typical procedure for the enantioselective reduction of this compound using a commercially available ketoreductase.

  • Materials: this compound, Ketoreductase (e.g., from Sporidiobolus salmonicolor), NADP⁺, Glucose Dehydrogenase (GDH), D-Glucose, Potassium Phosphate Buffer (pH 7.0), Isopropanol, Ethyl Acetate.

  • Procedure:

    • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.0).

    • Add D-glucose (1.5 eq.), NADP⁺ (0.01 eq.), and Glucose Dehydrogenase (GDH) for cofactor regeneration.

    • Add the ketoreductase enzyme.

    • Dissolve this compound in a minimal amount of a water-miscible co-solvent like isopropanol and add it to the reaction mixture (final substrate concentration typically 10-50 g/L).

    • Stir the reaction mixture at a controlled temperature (e.g., 30°C).

    • Monitor the reaction progress by chiral HPLC.

    • Upon completion, extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral alcohol.

2. Corey-Bakshi-Shibata (CBS) Reduction

This protocol outlines the enantioselective reduction of this compound using a chiral oxazaborolidine catalyst.[1][2][3][5]

  • Materials: this compound, (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene), Borane-tetrahydrofuran complex (1 M in THF), Anhydrous Tetrahydrofuran (THF), Methanol, Hydrochloric Acid (1 M).

  • Procedure:

    • To a flame-dried flask under a nitrogen atmosphere, add a solution of the CBS catalyst (0.1 eq.) in anhydrous THF.

    • Cool the solution to 0°C and slowly add the borane-THF complex (1.0 eq.). Stir for 10 minutes.

    • Add a solution of this compound in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0°C.

    • Stir the reaction at 0°C and monitor its progress by TLC or HPLC.

    • Upon completion, quench the reaction by the slow addition of methanol, followed by 1 M HCl.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

3. Asymmetric Transfer Hydrogenation (ATH)

This protocol describes the asymmetric transfer hydrogenation of this compound using a Ruthenium-based catalyst.[4][6]

  • Materials: this compound, [RuCl₂(p-cymene)]₂, (1S,2S)-(+)-N-(p-tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN), Formic acid/triethylamine azeotropic mixture (5:2), Dichloromethane.

  • Procedure:

    • In a Schlenk flask under a nitrogen atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 eq.) and (S,S)-TsDPEN (0.01 eq.) in dichloromethane.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

    • Add this compound (1.0 eq.).

    • Add the formic acid/triethylamine mixture.

    • Stir the reaction at a controlled temperature (e.g., 28°C) and monitor by HPLC.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Part 2: Chiral Analysis

The determination of the enantiomeric purity of the synthesized (4-chlorophenyl)(pyridin-2-yl)methanol is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Comparison of Chiral HPLC Columns for Analysis
Chiral Stationary Phase (CSP)Typical Mobile PhaseExpected Elution OrderKey Advantages
Chiralcel® OD-H n-Hexane/Isopropanol (e.g., 90:10)(S)-enantiomer often elutes before (R)-enantiomerRobust and widely applicable for a range of chiral alcohols.
Chiralpak® AD-H n-Hexane/Isopropanol (e.g., 80:20)May offer different selectivity and resolution compared to OD-H.Provides alternative selectivity, useful when OD-H gives poor resolution.
Experimental Protocol for Chiral HPLC Analysis

This protocol provides a general method for the enantiomeric separation of (4-chlorophenyl)(pyridin-2-yl)methanol.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol. The exact ratio should be optimized for best resolution (a starting point is 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram and determine the retention times for both enantiomers.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Part 3: Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the logical relationships between the synthesis and analysis stages.

Enantioselective_Synthesis_Workflow cluster_synthesis Enantioselective Synthesis Start Start Ketone This compound Start->Ketone Biocatalysis Biocatalytic Reduction (KRED) Ketone->Biocatalysis CBS CBS Reduction Ketone->CBS ATH Asymmetric Transfer Hydrogenation (Ru) Ketone->ATH Product Chiral (4-chlorophenyl) (pyridin-2-yl)methanol Biocatalysis->Product CBS->Product ATH->Product

Caption: Workflow for the enantioselective synthesis of chiral (4-chlorophenyl)(pyridin-2-yl)methanol.

Chiral_Analysis_Workflow cluster_analysis Chiral Analysis Crude_Product Crude Chiral Alcohol Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Crude_Product->Sample_Prep HPLC_Injection Chiral HPLC Injection Sample_Prep->HPLC_Injection Separation Enantiomeric Separation on CSP HPLC_Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, ee Calculation) Detection->Data_Analysis Result Enantiomeric Purity (ee) Data_Analysis->Result

Caption: Workflow for the chiral analysis of (4-chlorophenyl)(pyridin-2-yl)methanol by HPLC.

Synthesis_Analysis_Relationship Synthesis Enantioselective Synthesis Analysis Chiral Analysis Synthesis->Analysis Crude Product Purification Purification (e.g., Column Chromatography) Analysis->Purification Informs Purification Strategy Final_Product Enantiopure Product Analysis->Final_Product Confirms Purity Purification->Analysis Purified Fractions

References

Spectroscopic Analysis: A Comparative Guide to 2-(4-Chlorobenzoyl)pyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate, 2-(4-Chlorobenzoyl)pyridine, with its common precursors, 2-bromopyridine and 4-chlorobenzaldehyde. Through a comprehensive analysis of Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy data, this document offers objective evidence to confirm the successful synthesis and purity of the final product. The experimental data herein serves as a valuable resource for researchers in quality control and process development.

Synthetic Pathway

The synthesis of this compound can be achieved through various methods, including the reaction of a 2-pyridyl organometallic reagent with a 4-chlorobenzoyl derivative. A common approach involves the formation of a Grignard reagent from 2-bromopyridine, which then reacts with 4-chlorobenzaldehyde, followed by an oxidation step to yield the desired ketone.

cluster_precursors Precursors cluster_product Product 2-Bromopyridine 2-Bromopyridine Intermediate 2-Pyridylmagnesium bromide 2-Bromopyridine->Intermediate + Mg, THF 4-Chlorobenzaldehyde 4-Chlorobenzaldehyde This compound This compound Alcohol Intermediate (4-Chlorophenyl)(pyridin-2-yl)methanol Intermediate->Alcohol Intermediate + 4-Chlorobenzaldehyde Alcohol Intermediate->this compound Oxidation (e.g., PCC, DMP) Start Sample (Precursor or Product) FTIR FT-IR Spectroscopy Start->FTIR UVVis UV-Vis Spectroscopy Start->UVVis NMR NMR Spectroscopy Start->NMR DataAnalysis Data Analysis and Structural Confirmation FTIR->DataAnalysis UVVis->DataAnalysis HNMR ¹H NMR NMR->HNMR CNMR ¹³C NMR NMR->CNMR HNMR->DataAnalysis CNMR->DataAnalysis

Safety Operating Guide

A Guide to the Safe Disposal of 2-(4-Chlorobenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the responsible management and disposal of chemical waste are paramount to ensuring a safe working environment and protecting the environment. This guide provides detailed, procedural instructions for the proper disposal of 2-(4-Chlorobenzoyl)pyridine, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling

Before beginning any disposal process, it is crucial to handle this compound with the appropriate safety measures. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn.

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

In Case of Spills: For small spills, absorb the material with an inert dry substance and place it in a suitable, sealable container for hazardous waste.[2] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department immediately. Do not allow the chemical to enter drains or waterways.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and storage.

PropertyValueReference
Molecular FormulaC₁₂H₈ClNO[3]
Molecular Weight217.65 g/mol [3]
Melting Point45 - 50 °C (113 - 122 °F)
Boiling Point213 - 214 °C (415 - 417 °F)
log Pow (Octanol/Water)2.34 at 25 °C (77 °F)
Storage TemperatureRoom temperature, recommended in a cool, dark place (<15°C)[4]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Waste Characterization: this compound waste is classified as a chlorinated organic compound and is hazardous.

  • Container: Use a designated, chemically compatible, and leak-proof container with a secure lid. The container should be clearly labeled.

  • Labeling: The hazardous waste label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.

    • The hazards associated with the chemical (e.g., "Harmful," "Irritant," "Environmental Hazard").

  • Incompatible Materials: Do not mix this waste with incompatible materials such as strong oxidizing agents or acids.

2. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure secondary containment is in place to capture any potential leaks.

3. Disposal Request and Pickup:

  • Once the waste container is full or is no longer being used, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.

  • Follow your institution's specific procedures for waste pickup scheduling.

4. Final Disposal Method:

  • The most common and recommended method for the disposal of waste pyridine and its derivatives is high-temperature incineration.[5] This should be carried out at a licensed hazardous waste disposal facility.

Experimental Workflow and Logical Relationships

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Pickup cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Fume Hood A->B C Characterize as Hazardous Waste (Chlorinated Organic) B->C D Use Designated, Labeled, Leak-Proof Container C->D E Segregate from Incompatible Materials D->E F Store in Secure Hazardous Waste Area E->F G Utilize Secondary Containment F->G H Submit Waste Pickup Request to EH&S G->H I Transport to Licensed Hazardous Waste Facility H->I J High-Temperature Incineration I->J

References

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Retrosynthesis Analysis

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2-(4-Chlorobenzoyl)pyridine
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2-(4-Chlorobenzoyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.